2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRIOWUVVRGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
[1][2]
Executive Summary
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS: 477872-94-9) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] It serves as a critical scaffold in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists , metabolic modulators, and anticancer agents targeting tubulin polymerization.[1]
Distinguished by its 2-benzylthiazole core, this molecule offers a unique geometric spacer that separates the lipophilic tail (methoxybenzyl group) from the polar head (carboxylic acid), mimicking the pharmacophores of fatty acid analogs and synthetic metabolic regulators like GW501516 precursors.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid |
| CAS Number | 477872-94-9 |
| Molecular Formula | C₁₂H₁₁NO₃S |
| Molecular Weight | 249.29 g/mol |
| SMILES | COc1ccc(Cc2nc(cs2)C(O)=O)cc1 |
| InChI Key | IKMRIOWUVVRGDM-UHFFFAOYSA-N |
Physiochemical Profile
The compound exhibits a balance of lipophilicity and acidity, making it an ideal fragment for oral drug delivery systems.
| Property | Value (Experimental/Predicted) | Significance |
| LogP | ~2.4 | Moderate lipophilicity; good membrane permeability.[1][2] |
| pKa (Acid) | ~3.5 – 4.0 | Typical for thiazole-4-carboxylic acids; exists as an anion at physiological pH.[1][2] |
| PSA (Polar Surface Area) | ~87 Ų | Suggests good oral bioavailability (Rule of 5 compliant).[1] |
| Solubility | Low in water; High in DMSO, Methanol | Requires organic co-solvents for biological assays.[1] |
Synthetic Methodology (Hantzsch Thiazole Synthesis)
The most robust route to 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis .[1][2] This method creates the thiazole ring by condensing a thioamide with an
Reaction Scheme Visualization
Figure 1: Step-wise synthesis via the Hantzsch protocol. The pathway ensures high regioselectivity for the 2,4-substitution pattern.[1][2]
Detailed Protocol
Step 1: Thionation (Formation of Thioamide) [1]
-
Reagents: Hydrogen sulfide (
) gas with pyridine/triethylamine OR Lawesson’s Reagent.[1] -
Procedure: Dissolve nitrile in pyridine. Bubble
gas for 4–6 hours at 60°C. Pour into ice water to precipitate the 2-(4-methoxyphenyl)ethanethioamide . -
Checkpoint: Confirm conversion by disappearance of the nitrile peak (~2250 cm⁻¹) in IR.
Step 2: Cyclization (Hantzsch Condensation) [1]
-
Reagents: 2-(4-methoxyphenyl)ethanethioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).[1][2]
-
Solvent: Ethanol (anhydrous).[1]
-
Procedure: Reflux the mixture for 2–4 hours. The sulfur of the thioamide attacks the
-carbon of the bromopyruvate, followed by dehydration to close the ring. -
Purification: Evaporate solvent.[1] Recrystallize the ethyl ester intermediate from ethanol/hexane.[1]
Step 3: Hydrolysis (Saponification) [1]
Medicinal Chemistry & Biological Applications[2][3][4][5][7][9][10][11]
Pharmacophore Mapping
This molecule is a "privileged scaffold."[1] The thiazole ring acts as a bioisostere for phenyl or pyridine rings but introduces specific geometry (bond angles) that can optimize binding in enzyme pockets.[1]
-
PPAR Agonism: The structure mimics the "tail" region of GW501516 (Cardarine) and other PPAR
agonists.[1] The carboxylic acid mimics the polar head group of fatty acids, while the methoxybenzyl tail engages the hydrophobic pocket of the nuclear receptor. -
Linker Chemistry: The C4-carboxylic acid is a "handle" for amide coupling.[1][2] It allows researchers to attach complex amines to generate libraries of SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) agents, known for tubulin inhibition.[1][2]
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR analysis highlighting the functional roles of the molecule's substructures in drug-receptor interactions.[1][2]
Analytical Characterization
To validate the integrity of this compound in a research setting, the following spectral signatures must be confirmed:
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene bridge is susceptible to slow oxidation if exposed to air/light for prolonged periods.[1]
-
Toxicity Note: Related thiazolidine derivatives have shown potential reproductive toxicity in zebrafish models (spermatogenic cell degeneration).[1] Handle with appropriate PPE and containment.[1]
References
-
PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid (Analogous Structure Data).[1][2] National Library of Medicine.[1] [Link]
-
Oncotarget. Physiological characterization of a novel PPAR pan agonist (MHY2013).[1][3] (Discusses thiazole scaffold relevance in metabolic disease). [Link]
-
Arabian Journal of Chemistry. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. [Link][1]
Sources
- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | CID 2763565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 57677-80-2|2-(4-Methoxyphenyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Correction: Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid... | Oncotarget [oncotarget.com]
Molecular weight and formula of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
An In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Executive Summary
In contemporary medicinal chemistry and drug development, functionalized thiazoles serve as critical bioisosteres and pharmacophoric anchors. 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS: 477872-94-9) is a highly versatile building block utilized in the synthesis of enzyme inhibitors and receptor antagonists[1]. This whitepaper provides an authoritative breakdown of its molecular formula, molecular weight, synthesis pathways, and the analytical protocols required to validate its structural integrity in a laboratory setting.
Structural and Physicochemical Profiling
The structural identity of a compound dictates its behavior in both synthetic workflows and biological assays. The target molecule consists of a 1,3-thiazole central core, substituted at the C4 position with a carboxylic acid and at the C2 position with a 4-methoxybenzyl group[2].
By deconstructing the molecule, we arrive at the exact molecular formula of C₁₂H₁₁NO₃S [1].
-
Carbon (C₁₂): 3 from the thiazole ring, 8 from the methoxybenzyl group, and 1 from the carboxylate.
-
Hydrogen (H₁₁): 1 from the thiazole (C5), 9 from the methoxybenzyl group, and 1 from the carboxylate.
-
Nitrogen (N₁), Oxygen (O₃), Sulfur (S₁): Distributed across the core and substituents.
This specific atomic composition yields a theoretical molecular weight of 249.29 g/mol and a monoisotopic exact mass of 249.046 Da [2],[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid |
| CAS Registry Number | 477872-94-9 |
| Molecular Formula | C₁₂H₁₁NO₃S |
| Average Molecular Weight | 249.29 g/mol |
| Monoisotopic Exact Mass | 249.046 Da |
| Theoretical [M+H]⁺ (m/z) | 250.053 |
Mechanistic Synthesis Pathway
The most robust and field-proven method for synthesizing 2-substituted thiazole-4-carboxylic acids is the Hantzsch Thiazole Synthesis [4],[5]. This approach relies on the cyclocondensation of an α-haloketone with a thioamide.
Protocol 1: Hantzsch Synthesis Workflow
Causality & Rationale: Ethyl bromopyruvate is selected as the electrophile because the α-bromo group acts as an excellent leaving group for the initial nucleophilic attack by the thioamide sulfur, while the pyruvate structure provides the pre-installed C4-carboxylate necessary for the final product[4].
-
Condensation (Ring Formation):
-
Dissolve 1.0 equivalent of 2-(4-methoxyphenyl)ethanethioamide in anhydrous ethanol.
-
Add 1.1 equivalents of ethyl bromopyruvate dropwise at ambient temperature.
-
Heat the reaction mixture to reflux (78°C) for 4–6 hours. The heat drives the dehydration step following the initial nucleophilic attack, forcing the cyclization into the aromatic 1,3-thiazole ring.
-
-
Intermediate Isolation:
-
Concentrate the solvent in vacuo, neutralize the hydrobromic acid byproduct with saturated NaHCO₃, and extract with ethyl acetate to yield the intermediate ester: Ethyl 2-(4-methoxybenzyl)-1,3-thiazole-4-carboxylate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the intermediate in a 3:1 mixture of THF/H₂O.
-
Add 2.0 equivalents of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 2 hours. Causality: LiOH is chosen over harsher bases (like KOH at high heat) to prevent potential degradation or cleavage of the methoxybenzyl ether linkage.
-
-
Acidification & Precipitation:
-
Acidify the aqueous layer with 1M HCl to pH ~2.0. This protonates the carboxylate salt, rendering the free carboxylic acid insoluble in water. Filter and dry the precipitate under high vacuum to yield the final C₁₂H₁₁NO₃S product.
-
Workflow of the Hantzsch synthesis for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid.
Analytical Validation System
To ensure scientific integrity, the synthesized batch must be subjected to a self-validating analytical protocol. The goal is to mathematically align the empirical spectral data with the theoretical molecular weight (249.29 g/mol ) and formula (C₁₂H₁₁NO₃S)[2],[1].
Protocol 2: Self-Validating LC-MS and NMR Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Validation Logic: The Electrospray Ionization (ESI+) mass spectrum must display a dominant parent ion peak at m/z 250.05 ([M+H]⁺). Because the monoisotopic mass of C₁₂H₁₁NO₃S is 249.046 Da, the addition of a proton (1.007 Da) strictly requires an m/z of ~250.053[3]. Any deviation greater than 5 ppm in High-Resolution Mass Spectrometry (HRMS) indicates an incorrect formula or contamination.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):
-
Method: Dissolve 5 mg of the compound in deuterated DMSO.
-
Validation Logic: The integration of the proton signals must sum exactly to the 11 protons dictated by the C₁₂H₁₁NO₃S formula.
-
~12.8 ppm (br s, 1H) validates the carboxylic acid (-COOH).
-
~8.3 ppm (s, 1H) validates the isolated C5 proton on the thiazole ring.
-
~7.2 ppm (d, 2H) and ~6.9 ppm (d, 2H) validate the para-substituted aromatic ring.
-
~4.2 ppm (s, 2H) validates the bridging methylene (benzyl CH₂).
-
~3.7 ppm (s, 3H) validates the terminal methoxy group (-OCH₃).
-
-
System Check: If the total integral equals 11 and the splitting patterns match the topological connectivity, the molecular formula is definitively confirmed.
-
Pharmacophoric Utility in Drug Design
In rational drug design, 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is not just a static mass of 249.29 g/mol ; it is a modular assembly of distinct pharmacophoric features. The thiazole core frequently acts as a bioisostere for amides or ester linkages, improving metabolic stability while maintaining necessary dipole moments. The carboxylic acid provides a critical vector for salt-bridge formation with basic amino acid residues (e.g., Arginine, Lysine) in target binding pockets, while the methoxybenzyl group serves as a lipophilic anchor to engage hydrophobic sub-pockets.
Structural deconstruction and pharmacophoric mapping of the target compound.
References
- CymitQuimica. "2-(4-Methoxybenzyl)
- CymitQuimica. "CAS: 477872-94-9 | 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid." CymitQuimica,
- PubChemLite. "2-(4-methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde (C12H11NO3S) - Exact Mass Reference." Université du Luxembourg,
- ResearchGate. "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
- PubMed Central (NIH). "Synthesis of the heterocyclic core of the D-series GE2270.
Sources
- 1. CAS: 477872-94-9 | CymitQuimica [cymitquimica.com]
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- 3. PubChemLite - 2-(4-methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde (C12H11NO3S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the heterocyclic core of the D-series GE2270 - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal chemistry applications of 2-substituted thiazole-4-carboxylic acids
Technical Whitepaper: Scaffold Versatility from MBL Inhibitors to Peptidomimetics
Executive Summary
The 2-substituted thiazole-4-carboxylic acid moiety represents a "privileged scaffold" in modern medicinal chemistry. Unlike its 5-carboxylic acid isomer (found in drugs like Febuxostat), the 4-carboxylic acid variant offers unique geometric properties that mimic the
This guide analyzes the physicochemical utility of this scaffold, detailing its role as a bioisostere for proline/peptide bonds, its validated synthetic pathways, and its application in targeting Metallo-
Structural Rationale & Pharmacophore Modeling
The utility of the thiazole-4-carboxylic acid core stems from three critical structural features that drive ligand-target interactions:
-
Peptide Bond Bioisosterism: The thiazole ring is planar and aromatic. When substituted at the 2- and 4-positions, the distance and angle between substituents closely mimic the
to residues in a peptide chain. This allows the scaffold to lock peptides into specific conformations (e.g., -turns), improving metabolic stability against proteases. -
Metal Chelation Potential: The nitrogen of the thiazole ring (N3) and the oxygen of the adjacent carboxylate (at C4) form a "pincer" motif capable of bidentate coordination with divalent metal ions (Zn
, Mg ). This is the mechanistic basis for its activity against metallo-enzymes. -
Dipole & Lipophilicity: The sulfur atom increases lipophilicity (LogP) relative to oxazole or imidazole analogs, enhancing membrane permeability, while the nitrogen provides a hydrogen bond acceptor site essential for water-mediated bridging in active sites.
Synthetic Architecture: The Hantzsch Protocol
Standard Operating Procedure (SOP) for Scaffold Generation
While various methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for generating 2-substituted thiazole-4-carboxylic acids due to its regioselectivity and scalability.
Core Reaction Logic
The synthesis relies on the condensation of a thioamide (providing the N-C-S fragment and the 2-substituent) with an
Experimental Protocol
Target: Synthesis of 2-Phenylthiazole-4-carboxylic acid.
Reagents:
-
Thiobenzamide (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Ethanol (Absolute, solvent)
-
NaOH (2M aqueous) for hydrolysis
Step-by-Step Methodology:
-
Condensation (Cyclization):
-
Dissolve Thiobenzamide (10 mmol) in absolute Ethanol (20 mL).
-
Add Ethyl bromopyruvate (11 mmol) dropwise at room temperature.
-
Critical Control Point: The reaction is exothermic.[1] Monitor internal temperature to prevent "bumping."
-
Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the thioamide spot.
-
Cool to
. The ethyl ester intermediate usually precipitates as a hydrobromide salt. Filter and wash with cold ether.
-
-
Hydrolysis (Deprotection):
-
Suspend the ester in THF/Water (1:1).
-
Add LiOH or NaOH (2.5 eq) and stir at ambient temperature for 1 hour.
-
Acidify carefully with 1M HCl to pH 3.0. The free acid will precipitate.
-
Recrystallize from Ethanol/Water.[2]
-
Visualizing the Synthetic Pathway
Figure 1: The Hantzsch pathway for regiospecific synthesis of the 4-COOH scaffold.
Therapeutic Applications & Case Studies
Case Study A: Metallo-
-Lactamase (MBL) Inhibitors
Context: Bacterial resistance to carbapenems is driven by MBLs (e.g., IMP-1, NDM-1), which use Zinc ions to hydrolyze the antibiotic ring.
-
Mechanism: 2-substituted thiazole-4-carboxylic acids act as competitive inhibitors. The carboxylate group coordinates directly with the Zn
ion in the active site, displacing the catalytic water molecule required for -lactam hydrolysis. -
Key Data: A study on Pseudomonas aeruginosa IMP-1 inhibition demonstrated that 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid achieved an
of 5.5 .[3] -
SAR Insight: Substitution at the para-position of the phenyl ring (e.g., with lipophilic groups) often improves potency by engaging the hydrophobic L3 loop of the enzyme.
Case Study B: Thiopeptide Antibiotics (Peptidomimetics)
Context: Natural products like Thiopeptin B and Sanguinamide A contain thiazole-4-carboxylic acid residues.[4]
-
Function: In these macrocycles, the thiazole unit replaces an amino acid (often isoleucine or cysteine). This substitution introduces structural rigidity, locking the peptide into a bioactive conformation that resists enzymatic degradation.
-
Application: Synthetic analogs utilize the thiazole-4-COOH as a "turn inducer" to design stable peptide drugs targeting protein-protein interactions (PPIs).
Comparative Activity Profile
| Compound Class | 2-Position Substituent | Target | Mechanism | Typical Potency ( |
| MBL Inhibitor | Phenyl / Aryl | IMP-1 (Bacterial) | Zn Chelation | 5.0 - 20 |
| Antifungal | Amino / Amido | C. albicans CYP51 | Membrane Disruption | 9.0 |
| Anticancer | Hydrazinyl-benzylidene | VEGFR-2 | Kinase Inhibition | 0.15 |
Lead Optimization Strategy (SAR)
Optimizing this scaffold requires a bipartite approach: modulating the "Tail" (2-position) for specificity and the "Head" (4-COOH) for bioavailability.
Strategic Decision Map
Figure 2: Structure-Activity Relationship (SAR) decision tree for lead optimization.
Critical Design Considerations:
-
Metabolic Stability: The free carboxylic acid is susceptible to rapid Phase II metabolism (glucuronidation). For systemic drugs, converting the 4-COOH to a bioisostere (e.g., tetrazole or oxadiazole) or using a prodrug ester strategy is recommended.
-
Solubility: While the thiazole ring aids solubility compared to benzene, 2-aryl substitutions can decrease aqueous solubility. Introducing polar groups (e.g., morpholine) on the 2-aryl ring is a common remediation strategy.
References
-
Chen, P., et al. (2012).[5] "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-
-lactamases."[3][5][6] Bioorganic & Medicinal Chemistry Letters. -
BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide."
-
Lino, C.I., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules.
-
Pricopie, A., et al. (2025). "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." International Journal of Molecular Sciences.
-
Gududuru, V., et al. (2005). "Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer."[7] Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
pKa values of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
An In-Depth Technical Guide to the pKa Characterization of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Executive Summary
The rational design of pharmaceuticals requires a precise understanding of a molecule's acid-base dissociation constants (pKa). For 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid , the pKa dictates its ionization state at physiological pH, directly governing its lipophilicity (logD), aqueous solubility, and membrane permeability. This whitepaper deconstructs the structural causality behind the compound's ionization behavior and establishes a self-validating experimental framework for accurately determining its pKa values.
Structural Causality and Theoretical pKa Framework
To understand the pKa of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, we must isolate its functional groups and analyze the electronic interplay between them. The molecule features two primary ionizable centers: the carboxylic acid at the C4 position and the nitrogen atom within the thiazole core.
The Carboxylic Acid Moiety (C4) Aliphatic carboxylic acids typically exhibit a pKa of approximately 4.8. However, the 1,3-thiazole ring acts as a potent electron-withdrawing group (EWG) via inductive effects (-I). The electronegative nitrogen and sulfur atoms in the aromatic system pull electron density away from the C4 position, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization significantly lowers the pKa. For context, the predicted pKa of unsubstituted 1,3-thiazole-4-carboxylic acid is 3.57[1].
The 2-(4-Methoxybenzyl) Substituent At the C2 position, the molecule is substituted with a 4-methoxybenzyl group. While the methoxy (-OCH3) group is a strong electron-donating group via resonance (+R) to the phenyl ring, the methylene bridge (-CH2-) acts as an electronic insulator. This bridge disrupts the extended conjugation system, preventing the resonance effect from reaching the thiazole core. Consequently, the substituent exerts only a weak inductive effect. Comparing this to 2-phenyl-1,3-thiazole-4-carboxylic acid (predicted pKa 3.46)[2], the insulating benzyl group results in an estimated acidic pKa of ~3.5 to 3.7 for our target compound.
The Thiazole Nitrogen The basicity of the thiazole nitrogen is heavily suppressed. While an isolated thiazole ring has a pKa of ~2.5, the adjacent electron-withdrawing carboxylic acid at C4 further depletes electron density from the nitrogen lone pair. As a result, the nitrogen exhibits an apparent basic pKa of < 1.0 (often falling into negative values for related isomers, such as -2.07 for 1,2-thiazole-4-carboxylic acid).
Quantitative Data: Comparative pKa Analysis
The table below synthesizes the predicted and apparent pKa values of the target compound against its structural analogs to establish a predictive baseline.
| Compound | Acidic pKa (-COOH) | Basic pKa (Thiazole N) | Source |
| 1,3-Thiazole-4-carboxylic acid | 3.57 ± 0.10 | < 1.0 | PubChem[1] |
| 1,2-Thiazole-4-carboxylic acid | 3.81 | -2.07 | EPA CompTox |
| 2-Phenyl-1,3-thiazole-4-carboxylic acid | 3.46 ± 0.10 | < 1.0 | ChemicalBook[2] |
| 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid | ~3.5 - 3.7 | ~0.5 - 1.5 | Extrapolated (This Guide) |
Experimental Methodologies: A Self-Validating Protocol
Because 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid possesses high lipophilicity due to the methoxybenzyl moiety, standard aqueous titration will result in precipitation. To ensure scientific integrity, we must employ a cosolvent extrapolation method coupled with orthogonal validation . This creates a self-validating system where the primary potentiometric data is cross-verified by spectrophotometric analysis.
Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation
Causality: Water-miscible organic solvents (e.g., methanol) lower the dielectric constant of the medium, keeping the neutral form of the drug in solution. By titrating in varying ratios of cosolvent and extrapolating to 0% organic modifier, we obtain the true aqueous pKa.
-
Sample Preparation: Prepare a 1.0 mM stock solution of the target compound in HPLC-grade methanol.
-
Cosolvent Series: Prepare five titration vessels containing the compound in varying Methanol/Water ratios (e.g., 30%, 40%, 50%, 60%, and 70% v/v methanol) at a constant ionic strength (0.15 M KCl to mimic physiological conditions).
-
Titration: Titrate each solution using standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C. Record the pH continuously using a glass electrode calibrated for mixed aqueous-organic solvents.
-
Data Analysis: Calculate the apparent pKa (psKa) for each cosolvent mixture using a Bjerrum plot.
-
Extrapolation: Plot the psKa values against the inverse of the dielectric constant (
) of the respective solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept (where equals that of pure water) yields the thermodynamic aqueous pKa.
Protocol B: UV-Metric Titration (Orthogonal Validation)
Causality: Potentiometry loses accuracy at pH extremes (< 2.0). Because the thiazole nitrogen's pKa is exceptionally low, UV-metric titration is required. The protonation of the thiazole ring alters the molecule's chromophore, allowing precise tracking of ionization via absorbance shifts.
-
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 0.5 to 6.0.
-
Sample Integration: Spike 20 µL of a concentrated compound stock (in DMSO) into 2 mL of each buffer solution. Ensure the final DMSO concentration is < 1% to prevent dielectric interference.
-
Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point. Identify the analytical wavelengths where the maximum absorbance difference exists between the protonated and deprotonated species (isosbestic points).
-
Validation: Plot Absorbance vs. pH. The inflection point of the resulting sigmoidal curve mathematically confirms the pKa derived from Protocol A.
Mechanistic Workflow Diagram
Figure 1: Orthogonal self-validating workflow for accurate pKa determination in lipophilic compounds.
Implications for Drug Development
Understanding the pKa of ~3.6 for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid has profound implications for its pharmacokinetic profile. At the physiological pH of 7.4, the carboxylic acid is fully deprotonated (>99.9% in the anionic state).
While this ionization guarantees excellent aqueous solubility in the systemic circulation, the negative charge drastically reduces passive transcellular permeability across the lipophilic lipid bilayer of the gastrointestinal tract. Consequently, drug development professionals must consider formulation strategies such as esterification (prodrug design) or the utilization of active transport mechanisms (e.g., Organic Anion Transporters - OATs) to achieve optimal oral bioavailability.
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National Center for Biotechnology Information (PubChem). "4-Thiazolecarboxylic acid - Computed Properties." PubChem Compound Summary for CID 304271.[Link]
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U.S. Environmental Protection Agency. "1,2-Thiazole-4-carboxylic acid Properties." EPA CompTox Chemicals Dashboard.[Link]
Sources
Hydrogen bond donor and acceptor counts for thiazole carboxylic acids
An In-Depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of Thiazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Their efficacy is profoundly influenced by their molecular interaction capabilities, chief among them being hydrogen bonding. A precise understanding of the hydrogen bond donor and acceptor counts of these molecules is critical for rational drug design, enabling the optimization of drug-receptor interactions and the prediction of pharmacokinetic properties. This guide provides a comprehensive analysis of the hydrogen bonding characteristics of thiazole carboxylic acids, integrating theoretical principles with computational and experimental methodologies. We will dissect the constituent functional groups, analyze their interplay, and present a framework for determining their hydrogen bonding potential, thereby empowering researchers in the development of novel therapeutics.
The Strategic Importance of Hydrogen Bonding in Drug Design
Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to molecular recognition in biological systems.[1] They occur between a hydrogen atom covalently bonded to an electronegative atom (a donor) and another electronegative atom with a lone pair of electrons (an acceptor).[2] In the context of drug design, these interactions are paramount for achieving ligand-receptor specificity and affinity.[1] The energetic contribution of a single hydrogen bond, while modest (typically 2-20 kJ/mol), becomes substantial when multiple interactions are established, significantly enhancing the stability of a drug-receptor complex.[1]
Furthermore, the hydrogen bonding capacity of a molecule is a key determinant of its physicochemical properties, including solubility and membrane permeability. This is famously encapsulated in frameworks like Lipinski's Rule of Five, which posits that orally active drugs should generally possess no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors to ensure good absorption and permeation.[3][4][5] Therefore, a rigorous quantification of these properties for a chemical series like thiazole carboxylic acids is not merely an academic exercise but a critical step in the drug discovery pipeline.
Deconstructing the Thiazole Carboxylic Acid Scaffold
The hydrogen bonding profile of a thiazole carboxylic acid is a composite of the properties of its two core functional components: the thiazole ring and the carboxylic acid group. Their individual characteristics and mutual electronic influence determine the overall donor and acceptor counts.
The Thiazole Ring: A Modulated Hydrogen Bond Acceptor
The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[6][7] The key player in its hydrogen bonding capacity is the nitrogen atom at position 3.
-
Hydrogen Bond Acceptor: The lone pair of electrons on the sp²-hybridized nitrogen atom makes it a potent hydrogen bond acceptor.[8] Spectroscopic and computational studies have confirmed that this nitrogen readily participates in hydrogen bonds, for instance, with water molecules.[8][9]
-
Weak Hydrogen Bond Donor: The C-H bonds on the aromatic thiazole ring (at positions 2, 4, or 5) can act as very weak hydrogen bond donors, particularly when interacting with a strong acceptor.[10] However, for the purposes of drug design and applying rules like Lipinski's, these are typically not counted.
The electronic nature of the thiazole ring means its basicity, and thus its strength as a hydrogen bond acceptor, can be modulated by substituents on the ring.[11] Electron-donating groups enhance the basicity of the nitrogen, while electron-withdrawing groups diminish it.
The Carboxylic Acid Group: A Dual-Function Powerhouse
The carboxylic acid group (-COOH) is a classic functional group in medicinal chemistry, possessing both hydrogen bond donor and acceptor capabilities.[12][13] Its behavior is highly dependent on the surrounding pH and its pKa, which is typically in the range of 4-5.[14]
-
Hydrogen Bond Donor: The hydroxyl proton (-OH) is the primary hydrogen bond donor site.[15] This proton is acidic and can be donated to a suitable acceptor.
-
Hydrogen Bond Acceptors: Both oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors.[16] The carbonyl oxygen (C=O) is generally considered a stronger acceptor than the hydroxyl oxygen (-OH).[15][16]
At physiological pH (~7.4), which is above the typical pKa of a carboxylic acid, the group will be predominantly deprotonated to form the carboxylate anion (-COO⁻). In this state, it loses its hydrogen bond donor ability but becomes a much stronger hydrogen bond acceptor, with the negative charge delocalized across both oxygen atoms.[12]
Quantifying Hydrogen Bond Donors and Acceptors: A Unified View
To determine the hydrogen bond donor and acceptor counts for a specific thiazole carboxylic acid, we must consider the molecule as a whole and its likely protonation state under physiological conditions.
Let's take Thiazole-5-carboxylic acid as a representative example.[17][18]
Analysis at Physiological pH (≈7.4):
-
Carboxylic Acid: With a pKa around 4-5, this group will be deprotonated to the carboxylate (-COO⁻).
-
H-Bond Donors: 0 (the acidic proton is lost).
-
H-Bond Acceptors: 2 (both oxygen atoms of the carboxylate are strong acceptors).
-
-
Thiazole Ring: The thiazole nitrogen is a base. Its pKa (for the conjugate acid) is lower than physiological pH, so it will remain in its neutral, unprotonated state.
-
H-Bond Donors: 0.
-
H-Bond Acceptors: 1 (the nitrogen atom).
-
-
Total Hydrogen Bond Donors: 0
-
Total Hydrogen Bond Acceptors: 3
This contrasts with the computationally derived values from databases like PubChem, which often analyze the neutral, protonated molecule without considering physiological pH. For Thiazole-5-carboxylic acid, PubChem lists 1 hydrogen bond donor and 4 acceptors (counting the sulfur and both oxygens as part of a larger acceptor definition).[17] For medicinal chemistry applications, the analysis at physiological pH is far more relevant.
Data Summary Table
The following table summarizes the expected hydrogen bond donor and acceptor counts for unsubstituted thiazole carboxylic acids, emphasizing the critical role of the physiological protonation state.
| Compound | Position of -COOH | Protonation State | H-Bond Donors | H-Bond Acceptors | Total (Donors + Acceptors) | Lipinski Rule Compliance |
| Thiazole-2-carboxylic acid | 2 | Protonated (in silico) | 1 | 3 | 4 | Yes |
| Deprotonated (pH 7.4) | 0 | 3 | 3 | Yes | ||
| Thiazole-4-carboxylic acid | 4 | Protonated (in silico) | 1 | 3 | 4 | Yes |
| Deprotonated (pH 7.4) | 0 | 3 | 3 | Yes | ||
| Thiazole-5-carboxylic acid | 5 | Protonated (in silico) | 1 | 3 | 4 | Yes |
| Deprotonated (pH 7.4) | 0 | 3 | 3 | Yes |
Note: Acceptor count assumes the thiazole nitrogen and both carboxyl/carboxylate oxygens are acceptors. Weak C-H donors are excluded.
Methodologies for Characterization
The determination of hydrogen bonding properties relies on a synergistic combination of computational modeling and experimental validation.
Computational Workflow
Computational chemistry provides a powerful, high-throughput method for predicting hydrogen bonding capabilities.[19] Density Functional Theory (DFT) is a commonly employed method for these calculations.
Step-by-Step Computational Protocol:
-
Structure Preparation: Obtain or build a 3D structure of the thiazole carboxylic acid derivative of interest.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT method (e.g., B3LYP or M06-2X) and a basis set that includes diffuse functions, such as 6-311++G(d,p), which are crucial for accurately describing non-covalent interactions.[20]
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This visualization is highly intuitive, mapping electron-rich (negative potential, red/yellow), hydrogen bond acceptor regions and electron-poor (positive potential, blue), hydrogen bond donor regions onto the molecule's surface.[19]
-
Quantum Theory of Atoms in Molecules (QTAIM): For a more rigorous analysis, perform a QTAIM (or AIM) calculation.[10] The presence of a bond critical point (BCP) between a donor hydrogen and an acceptor atom is a definitive indicator of a hydrogen bond. The electron density at the BCP correlates with the strength of the bond.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer from the acceptor's lone pair to the antibonding orbital of the donor's X-H bond, providing further insight into the nature and energy of the hydrogen bonding interaction.[8]
Causality: The choice of a functional like B3LYP offers a good balance of accuracy and computational cost for organic molecules. The inclusion of diffuse functions in the basis set is non-negotiable as it allows for a more accurate description of the electron density far from the nuclei, which is precisely where hydrogen bonding occurs.
Experimental Validation
Experimental techniques provide the ground truth for computational predictions and are essential for a complete understanding.[21]
Step-by-Step Experimental Protocol (NMR Spectroscopy):
-
Sample Preparation: Dissolve the synthesized thiazole carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it is a hydrogen bond acceptor and can help in identifying donor protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identification of Labile Protons: The proton of the carboxylic acid (-COOH) will typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). This is a clear indication of its role as a hydrogen bond donor.
-
Variable Temperature (VT) NMR: Conduct a VT-NMR experiment. The chemical shift of protons involved in hydrogen bonding is often temperature-dependent. As the temperature increases, intermolecular hydrogen bonds are disrupted, typically causing the proton signal to shift upfield. This provides strong evidence for its involvement in hydrogen bonding.
-
Titration Experiments: Titrate the sample with a known hydrogen bond acceptor (like DMSO-d₆ in a less polar solvent like CDCl₃) or a donor. Changes in the chemical shifts of the thiazole ring protons and the carboxylic acid proton can reveal the primary sites of interaction.
-
2D NMR (NOESY/ROESY): For intramolecular hydrogen bonds, Nuclear Overhauser Effect (NOE) experiments can provide evidence of through-space proximity between the donor proton and the acceptor atom.
Causality: NMR spectroscopy is exquisitely sensitive to the local electronic environment of a nucleus.[21] A proton involved in a hydrogen bond is deshielded, causing its signal to appear at a lower field (higher ppm). This direct experimental observable provides a robust method for identifying hydrogen bond donors. Infrared (IR) spectroscopy is a complementary technique where the stretching frequency of an X-H bond involved in hydrogen bonding shifts to a lower wavenumber and broadens.[21]
Conclusion and Outlook
The hydrogen bond donor and acceptor properties of thiazole carboxylic acids are not static values but are dynamically influenced by their chemical environment, particularly pH. A thorough analysis reveals that at physiological pH, these molecules typically function as potent hydrogen bond acceptors (3 sites: thiazole N, two carboxylate oxygens) and lose their primary hydrogen bond donor. This profile, with a low donor count and a moderate acceptor count, is highly favorable from a drug-likeness perspective.[5]
For drug development professionals, moving beyond simple atom counting to a nuanced, context-dependent analysis is crucial. The integrated computational and experimental workflows detailed in this guide provide a reliable framework for accurately characterizing the hydrogen bonding potential of novel thiazole carboxylic acid derivatives. This enables a more predictive and efficient approach to lead optimization, ultimately facilitating the design of safer and more effective medicines.
References
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Tyagi, M., & Pathak, M. (2024). Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]
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Fiveable. (2025). Hydrogen Bond Acceptor Definition. Fiveable. [Link]
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Thorat, S. B., et al. (2026). A comprehensive review on thiazole derivatives as multifunctional therapeutics. Discover Chemistry, 3(88). [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Medicinal and Chemical Sciences. [Link]
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Qureshi, A., & Pradhan, A. (2019). Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics, 9(4-A), 801-805. [Link]
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Rizzo, R. (2005). Carboxylic Acid Structure and Chemistry: Part 1. Stony Brook University. [Link]
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TIU Lecture Notes. (2023). Lipinski rule of five. [Link]
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Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. [Link]
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Wilson, K. R., et al. (2022). A Computational and Experimental View of Hydrogen Bonding in Glycerol Water Clusters. The Journal of Physical Chemistry A, 126(10), 1735-1748. [Link]
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Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
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Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]
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Evangelisti, L., et al. (2023). Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. The Journal of Chemical Physics, 158(11). [Link]
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Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry. Elsevier. [Link]
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PubMed. (2025). A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. [Link]
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Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4963. [Link]
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RSC Publishing. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. [Link]
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Gzella, A., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(18), 3384. [Link]
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Sánchez-Viesca, F., et al. (2012). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. American Journal of Chemistry, 2(6), 343-346. [Link]
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Singh, V., et al. (2010). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. American Journal of Biochemistry and Biotechnology, 6(3), 169-178. [Link]
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PubMed. (2023). Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. [Link]
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ACS Publications. (2014). Hydrogen-Bond Analysis: Statistical and Computational versus Experimental Position Refinement. Crystal Growth & Design. [Link]
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National Institutes of Health. (n.d.). Thiazole-5-carboxylic acid. PubChem. [Link]
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Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]
-
University of Calgary. (n.d.). Carboxylic acids. Chem 351 and 353 Textbook. [Link]
-
MDPI. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. [Link]
-
Wang, Y., et al. (2021). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystals, 11(11), 1362. [Link]
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ChemRxiv. (n.d.). Hydrogen bond donors in drug design. [Link]
-
Laurence, C., et al. (2009). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 52(13), 4073-4086. [Link]
-
ResearchGate. (n.d.). THE pKa OF PROTONATED α,β-UNSATURATED CARBOXYLIC ACIDS. [Link]
-
Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]
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Methodological & Application
Application Note: Amide Coupling Protocol for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
[1]
Introduction & Molecule Analysis[1][2][3][4][5]
The compound 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a versatile building block often used in the synthesis of peptide mimetics, kinase inhibitors, and fragment-based drug discovery.[1] Unlike simple aliphatic acids, this substrate presents specific challenges:
-
Thiazole Nucleus: The 1,3-thiazole ring is electron-deficient at the C2 position but possesses a basic nitrogen (pKa ~2.5).[1] While not strongly basic, it can coordinate with metal catalysts or interfere with acid-labile protecting groups during workup.[1]
-
4-Methoxybenzyl (PMB) Group: Crucially, the PMB group in this molecule is attached via a Carbon-Carbon bond to the C2 position.[1] Unlike
-PMB or -PMB protecting groups, this moiety is stable to standard acidic deprotection conditions (e.g., TFA/DCM) and amide coupling protocols.[1] However, the benzylic methylene is susceptible to radical oxidation; therefore, oxidative conditions (e.g., DDQ, CAN) should be avoided during downstream processing.[1] -
Carboxylic Acid (C4 Position): The acid at the C4 position is relatively unhindered, allowing for rapid coupling, but the electron-withdrawing nature of the thiazole ring increases the acidity of the carboxylate, requiring careful control of pH during activation.[1]
Chemical Properties Table[1][2][4][6]
| Property | Description |
| Molecular Formula | C₁₂H₁₁NO₃S |
| Molecular Weight | 249.29 g/mol |
| Solubility | Moderate in DCM; High in DMF, DMSO, NMP.[1] |
| pKa (Thiazole N) | ~2.5 (Weak base) |
| Reactivity | C4-COOH is highly reactive; prone to rapid activation. |
| Stability | Stable to weak acids/bases. Avoid strong oxidants. |
Coupling Strategies & Decision Matrix
For this substrate, we recommend a tiered approach based on the amine partner's reactivity.
-
Method A (HATU/DIPEA): The "Gold Standard" for library synthesis and unhindered amines. High yields, fast reaction, but difficult to remove urea byproducts on large scale.[1]
-
Method B (T3P/Pyridine): Recommended for scale-up (>1g) or non-nucleophilic amines (anilines). T3P (Propylphosphonic anhydride) generates water-soluble byproducts, simplifying workup.[1]
-
Method C (Ghosez Reagent): For extremely unreactive or sterically hindered amines where standard activation fails.
Decision Tree (DOT Visualization)
Figure 1: Strategic decision matrix for selecting the optimal amide coupling protocol based on amine reactivity and scale.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Standard)
Best for: Small scale (10 mg - 500 mg), aliphatic amines, high-throughput screening.[1]
Reagents:
-
Substrate: 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Dissolution: In a clean, dry vial equipped with a stir bar, dissolve the thiazole carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.
-
Expert Note: Allow this "pre-activation" mixture to stir for 2–5 minutes. This ensures formation of the activated At-ester before the amine is introduced, reducing potential side reactions.
-
-
Addition: Add the Amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.[1]
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2][3]
-
Checkpoint: The reaction is usually complete when the active ester peak disappears.
-
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Method B: T3P-Mediated Coupling (Scale-Up)
Best for: Large scale (>1 g), anilines, or when column chromatography must be avoided.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50 wt% in EtOAc or DMF (1.5 equiv)[1]
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
Protocol:
-
Setup: Charge the reaction vessel with thiazole carboxylic acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (0.2 M).
-
Why Pyridine? T3P works best with pyridine as it acts as both a base and an acylation catalyst.
-
-
Cooling: Cool the mixture to 0 °C (ice bath).
-
Addition: Dropwise add T3P solution (1.5 equiv) over 5 minutes.
-
Exotherm Control: T3P addition is exothermic; cooling prevents impurity formation.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup (Self-Validating):
-
Add water to quench.
-
Separate layers. Wash organic layer with 0.5 M HCl (careful not to protonate thiazole too aggressively, keep washes quick) to remove Pyridine.
-
Wash with 10% NaOH or Sat. NaHCO₃ to remove excess T3P byproducts (water-soluble phosphonates).
-
The resulting organic layer usually contains pure product.
-
Troubleshooting & Critical Parameters
Stability of the PMB Group
Users often confuse the C-linked PMB (present here) with the acid-labile N/O-linked PMB protecting groups.
-
Acid Stability: The 2-(4-methoxybenzyl)thiazole motif is stable to 1N HCl washes and even TFA deprotection of other groups (e.g., Boc removal elsewhere in the molecule).
-
Oxidation Risk: Do not use reagents like CAN (Ceric Ammonium Nitrate) or DDQ unless you intend to oxidize the benzylic carbon to a ketone (a known transformation for this scaffold).
Solubility Issues
If the starting thiazole acid precipitates during Method B (EtOAc), switch the solvent to DMF or NMP but maintain the T3P protocol. T3P in DMF is highly effective for insoluble substrates.
Workflow Diagram (DOT)
Figure 2: Generalized experimental workflow for the amide coupling process.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.[1] Link
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471–479.[1] Link
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.[3][9] Link
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Application Notes and Protocols: Selecting the Optimal Reagent for the Esterification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Introduction
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The thiazole moiety is a prevalent scaffold in numerous biologically active compounds, and the ability to modify the carboxylic acid group at the 4-position is crucial for developing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. Esterification of this acid is a fundamental transformation, converting the polar carboxylic acid into a less polar ester group, which can serve as a final product, a prodrug, or an intermediate for further functionalization.
This guide provides a comprehensive overview of the primary methods for the esterification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of four distinct and widely adopted protocols, offering field-proven insights into the causality behind experimental choices. The objective is to empower researchers, scientists, and drug development professionals to select the most suitable reagent and protocol based on substrate sensitivity, desired scale, and available resources.
Strategic Overview: Choosing an Esterification Pathway
The selection of an esterification method is not arbitrary; it is a strategic decision based on the chemical nature of the starting material and the desired outcome. For a substrate like 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, the key considerations are the stability of the thiazole ring and the methoxybenzyl group under the reaction conditions. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting an esterification protocol.
Method 1: Fischer-Speier Esterification (Acid Catalysis)
This classical method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]
Expertise & Experience: The Rationale
The Fischer-Speier reaction is governed by an equilibrium.[3][4] To drive the reaction towards the ester product, Le Châtelier's principle is applied. This is achieved in two primary ways: using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[5][6] This method is favored for its simplicity and the low cost of its reagents. However, the requisite strong acid and high temperatures can be detrimental to sensitive substrates, potentially causing degradation of the thiazole ring or other acid-labile functional groups. It is most suitable for simple, unhindered primary and secondary alcohols.[2]
Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution
Caption: The mechanism of Fischer-Speier esterification.
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
Materials:
-
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)
-
Methanol (MeOH) (as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) and methanol (sufficient to dissolve, e.g., 0.1 M concentration).
-
Stir the suspension/solution at room temperature.
-
Carefully add concentrated sulfuric acid (0.05 eq) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Method 2: Steglich Esterification (Carbodiimide Coupling)
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Expertise & Experience: The Rationale
This method is a significant leap forward in terms of mildness compared to the Fischer protocol. It proceeds at room temperature and under neutral pH conditions, making it ideal for substrates with acid- or heat-sensitive functional groups. The key is the in-situ activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP acts as a potent acyl transfer catalyst, intercepting this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which can complicate purification due to its low solubility in many organic solvents.[8] Using the hydrochloride salt of EDC simplifies workup, as the corresponding urea is water-soluble and can be removed with an aqueous wash.
Mechanism: DCC/DMAP-Mediated Acyl Transfer
Caption: Mechanism of DCC/DMAP-catalyzed Steglich esterification.
Protocol 2: Steglich Esterification
Materials:
-
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)
-
Alcohol (R'-OH) (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-24 hours. Monitor by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove any residual DCU and other impurities.
Method 3: Uronium/Phosphonium Salt Coupling (HATU)
Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are exceptionally efficient for forming amide bonds and, by extension, ester bonds, particularly with hindered or valuable alcohols.
Expertise & Experience: The Rationale
HATU is a third-generation coupling reagent prized for its high reactivity, fast reaction rates, and ability to suppress side reactions like racemization in chiral substrates.[9][10] Its mechanism involves the rapid formation of a highly reactive OAt-active ester intermediate.[11][12] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents (like HBTU), and the pyridine nitrogen is thought to provide a neighboring group effect that accelerates the subsequent nucleophilic attack by the alcohol.[12] This method requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid. While more expensive, HATU is the reagent of choice for challenging esterifications where high yield and purity are paramount.
Mechanism: HATU-Mediated Esterification
Caption: Simplified mechanism of HATU-mediated ester formation.
Protocol 3: HATU-Mediated Esterification
Materials:
-
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)
-
Alcohol (R'-OH) (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5% aqueous) or water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature.
-
Add DIPEA (2.5 eq) dropwise. The reaction is often rapid and may be complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution multiple times with 5% LiCl solution or water to remove the DMF and urea byproducts. Follow with a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Method 4: Acyl Chloride Formation
This two-step approach first converts the carboxylic acid into a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] The isolated or in-situ generated acyl chloride is then treated with the alcohol to form the ester.
Expertise & Experience: The Rationale
Converting the carboxylic acid's hydroxyl group into a chloride creates an exceptionally good leaving group, rendering the carbonyl carbon highly electrophilic.[15] This method drives the esterification to completion and is effective for even very unreactive or sterically hindered alcohols. Thionyl chloride is a common choice as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[14][16] However, the harshness of SOCl₂ and the generation of HCl mean this method is incompatible with acid-sensitive functional groups. Anhydrous conditions are critical, as the acyl chloride intermediate will readily hydrolyze back to the carboxylic acid in the presence of water. A base, such as pyridine or triethylamine, is typically added in the second step to scavenge the HCl produced during the ester formation.
Mechanism: Acyl Chloride Intermediate
Caption: Two-step esterification pathway via an acyl chloride intermediate.
Protocol 4: Esterification via Thionyl Chloride
Materials:
-
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-5.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Alcohol (R'-OH) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Step 1: Acyl Chloride Formation a. Suspend the carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to trap HCl and SO₂). b. Add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature. A catalytic drop of DMF can accelerate this reaction. c. Heat the mixture to reflux (or stir at room temperature if using oxalyl chloride) for 1-3 hours until gas evolution ceases and the solid dissolves. d. Cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. It is crucial to ensure all SOCl₂ is removed. Co-evaporation with anhydrous toluene can aid this process. The resulting acyl chloride is often used directly in the next step.
-
Step 2: Ester Formation a. Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0°C. b. In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. c. Add the alcohol/pyridine solution dropwise to the cooled acyl chloride solution. d. Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-4 hours, monitoring by TLC. e. Upon completion, dilute with DCM and wash with water, dilute HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. g. Purify by flash column chromatography.
Comparative Summary of Methods
| Feature | Fischer Esterification | Steglich Esterification | HATU Coupling | Acyl Chloride Method |
| Conditions | Strong acid (H₂SO₄), heat (reflux) | Mild (0°C to RT), neutral pH | Mild (RT), basic (DIPEA) | Harsh (SOCl₂, heat), then mild |
| Key Reagents | Alcohol, H₂SO₄/TsOH | DCC/EDC, DMAP, Alcohol | HATU, DIPEA, Alcohol | SOCl₂, Alcohol, Pyridine |
| Primary Advantage | Low cost, simple reagents | Mild conditions, good for sensitive substrates | High efficiency, fast, low side reactions[9][11] | Highly reactive, drives reaction to completion |
| Primary Disadvantage | Harsh conditions, reversible equilibrium[1] | Urea byproduct complicates purification[8] | High cost of reagent | Harsh/corrosive reagents, moisture sensitive |
| Best Suited For | Simple primary/secondary alcohols, robust substrates | Acid/heat-sensitive substrates, valuable alcohols | Difficult couplings, high-value synthesis, chiral substrates | Sterically hindered or unreactive alcohols |
Conclusion
The esterification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid can be accomplished through several effective methods, each with a distinct profile of advantages and limitations. For large-scale, cost-effective synthesis with simple alcohols where the substrate is robust, Fischer esterification remains a viable option. For substrates requiring milder conditions to preserve functionality, Steglich esterification offers an excellent balance of reactivity and gentleness, with EDC being preferable to DCC for simplified workup. When maximum efficiency, speed, and yield are critical, particularly in the context of complex or high-value molecules, HATU-mediated coupling is the superior, albeit more expensive, choice. Finally, for forcing a reaction with a particularly unreactive alcohol, conversion to the acyl chloride provides the necessary electrophilic activation, provided the substrate can tolerate the harsh initial step. The optimal choice ultimately depends on a careful consideration of the specific alcohol, the stability of the starting material, the required scale, and the project's economic constraints.
References
- The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
- Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. (2026). ACS Omega.
- HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
- HATU. (n.d.). Wikipedia.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (2009).
- Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts.
- HATU:a third-generation coupling reagent. (2024). ChemicalBook.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5838-5847.
- Reactions of Carboxylic Acids. (2023). OpenStax.
- What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013).
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. (n.d.). Benchchem.
- Ester synthesis by esterific
- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.
- Fischer Esterific
- Fischer–Speier esterific
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Reactions with Carboxylic Acid/Ester Electrophiles. (n.d.). Introduction to Organic Chemistry.
- Fischer Esterific
- Fischer Esterific
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- 16. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Synthesis Procedures for 2-Substituted Thiazole-4-Carboxylic Acids
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Biological Relevance
The 2-substituted thiazole-4-carboxylic acid scaffold is a privileged heterocycle in medicinal chemistry. It forms the critical structural core of numerous bioactive natural products, including the potent thiopeptide antibiotics micrococcin P1, nosiheptide, and various tubulysin analogs[1].
Historically, the construction of this moiety relied on multi-step procedures involving the synthesis and isolation of thiazole esters, followed by separate saponification steps. Transitioning to a one-pot telescoped procedure —where cyclocondensation and ester hydrolysis occur sequentially in the same reaction vessel—maximizes atom economy, minimizes the handling of lachrymatory α-haloketone intermediates, and significantly enhances overall throughput and yield[2].
Mechanistic Principles & Causality (E-E-A-T)
The foundational chemistry for this one-pot procedure is a modified Hantzsch thiazole synthesis.
Electrophile Selection: While bromopyruvic acid can theoretically be used to directly yield the carboxylic acid, it is highly prone to instability and unwanted side reactions under heating. Therefore, ethyl bromopyruvate is the preferred electrophile[3]. It provides a stable, highly reactive substrate for the initial condensation, and the resulting ethyl ester acts as a temporary protecting group that is easily cleaved in situ.
Reaction Cascade:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the highly polarizable thioamide (or thiourea) sulfur onto the α-carbon of ethyl bromopyruvate, displacing the bromide ion[4].
-
Cyclization: Subsequent intramolecular nucleophilic attack by the nitrogen onto the ketone carbonyl yields a hydroxythiazoline intermediate[5].
-
Dehydration: Dehydration of this intermediate furnishes the aromatic thiazole-4-carboxylate ester. Crucial Insight: Hydroxythiazoline intermediates can be unstable and prone to racemization if chiral centers are present at the 2-position. To prevent epimerization, dehydration must be rapid. This is achieved chemically (using trifluoroacetic anhydride [TFAA] and 2,6-lutidine) or thermally via microwave irradiation[3][6].
-
In Situ Hydrolysis: Instead of isolating the ester, an aqueous base (e.g., NaOH or LiOH) is added directly to the crude mixture to hydrolyze the ester. Subsequent acidification forces the precipitation of the final 2-substituted thiazole-4-carboxylic acid.
Caption: Mechanistic pathway of the one-pot Hantzsch synthesis and subsequent in situ hydrolysis.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control steps ensure that intermediate conversion is verified before proceeding to the hydrolysis stage, preventing the accumulation of unreacted starting materials.
Protocol A: Conventional Telescoped One-Pot Synthesis
Best for scale-up and temperature-sensitive chiral substrates.
-
Condensation Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the thioamide (1.0 equiv) in dimethoxyethane (DME) or ethanol (0.2 M concentration).
-
Electrophile Addition: Cool the mixture to 0 °C. Add 2,6-lutidine (3.0 equiv), followed by the dropwise addition of ethyl bromopyruvate (90% purity, 1.2 equiv)[3].
-
Cyclization & Dehydration: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the thioamide spot confirms intermediate formation.
-
Optional (For Chiral Substrates): To force rapid dehydration and prevent racemization, cool back to 0 °C and add TFAA (3.0 equiv)[3]. Stir for 1 hour.
-
-
In Situ Hydrolysis: To the same reaction vessel, add a 2.0 M aqueous solution of NaOH or LiOH (5.0 equiv). Stir vigorously at room temperature for 2 hours.
-
Acidification & Isolation: Cool the mixture in an ice bath. Slowly add 2.0 M HCl dropwise until the pH reaches ~3.0. The 2-substituted thiazole-4-carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.
Protocol B: Microwave-Assisted One-Pot Synthesis
Best for rapid library generation and sterically hindered substrates.
Microwave irradiation dramatically accelerates the Hantzsch condensation, reducing reaction times from hours to mere minutes while maintaining excellent yields[2].
-
Reagent Mixing: In a microwave-safe vial, combine the thioamide (1.0 equiv) and ethyl bromopyruvate (1.2 equiv) in a solvent mixture of Ethanol/Acetic Acid (10:1 v/v).
-
Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 150 °C and 500 W for 4–8 minutes[7].
-
Hydrolysis: Carefully unseal the vial after cooling. Add 10% aqueous NaOH (excess) directly to the vial. Reseal and irradiate at 80 °C for 2 minutes.
-
Isolation: Transfer the mixture to a beaker, cool to 0 °C, and acidify with 10% HCl to pH 3. Collect the resulting precipitate via vacuum filtration.
Caption: Experimental workflow for the one-pot synthesis, including a critical self-validation QC step.
Quantitative Data Summary
The table below summarizes the expected quantitative parameters and efficiency metrics comparing the conventional telescoped method versus the microwave-assisted approach.
| Parameter | Protocol A: Conventional Telescoped | Protocol B: Microwave-Assisted |
| Primary Solvent | DME or Ethanol | Ethanol / Acetic Acid |
| Condensation Temp/Time | 0 °C to RT / 2–16 hours | 150 °C / 4–8 minutes[7] |
| Hydrolysis Temp/Time | Room Temp / 2 hours | 80 °C / 2 minutes |
| Typical Overall Yield | 75% – 85% | 88% – 93%[7] |
| Chiral Integrity | High (if TFAA is used)[3] | Moderate to High |
| Scalability | Excellent (Multi-gram scale) | Limited by MW vial volume |
References
-
Stereoselective Synthesis of the γ-Lactam Hydrolysate of the Thiopeptide Cyclothiazomycin Source: Organic Letters (ACS Publications) URL:[Link]
-
Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium Source: Academia.edu / Environmental Chemistry Letters URL:[Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents Source: Molecules (MDPI) URL:[Link]
-
Thiopeptide Antibiotics: Retrospective and Recent Advances Source: PMC - NIH / Marine Drugs URL:[Link]
-
Reinvestigation of a modified Hantzsch thiazole synthesis Source: Academia.edu / Tetrahedron Letters URL:[Link]
-
Total Synthesis and Antimicrobial Evaluation of Pagoamide A Source: Frontiers in Chemistry URL:[Link]
Sources
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium [academia.edu]
- 3. Frontiers | Total Synthesis and Antimicrobial Evaluation of Pagoamide A [frontiersin.org]
- 4. Buy 2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid | 478030-66-9 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving reaction yields for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid synthesis
Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Welcome to the Technical Support Center for thiazole scaffold generation. The synthesis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid relies on a two-phase workflow: the Hantzsch thiazole condensation between 2-(4-methoxyphenyl)ethanethioamide and ethyl bromopyruvate, followed by the saponification of the resulting ester.
While the Hantzsch reaction is a classical methodology, researchers frequently encounter yield-limiting bottlenecks, including haloketone polymerization, incomplete dehydration, and product decarboxylation. This guide provides mechanistic troubleshooting, validated standard operating protocols (SOPs), and quantitative data to ensure high-yield, reproducible syntheses.
Part 1: Interactive Troubleshooting Guide (FAQs)
Phase 1: Thioamide Condensation & Cyclization (Hantzsch Reaction)
Q1: My Hantzsch condensation yield is low (<50%), and I observe a complex mixture with unreacted thioamide. What is causing this? A1: This is a classic symptom of ethyl bromopyruvate degradation. Ethyl bromopyruvate is a highly reactive α-haloester. If the reaction is heated too quickly or if the haloketone is added in a single bolus, it undergoes rapid self-condensation or dehalogenation. Causality & Fix: The steady-state concentration of the haloketone must be kept low. Add ethyl bromopyruvate strictly dropwise to the thioamide solution at 0 °C. This allows the initial bimolecular S-alkylation to outcompete haloketone self-polymerization[1].
Q2: LC-MS analysis of my crude mixture shows a major peak that is +18 Da higher than my expected thiazole ester. What is this intermediate? A2: You are observing the hydroxythiazoline intermediate. The Hantzsch synthesis proceeds via S-alkylation to form a thioimidate, followed by intramolecular cyclization to a hydroxythiazoline. This intermediate must dehydrate to form the aromatic thiazole. In some systems, this dehydration is thermodynamically stalled under standard reflux. Causality & Fix: To force aromatization, employ the[2]. Treat the stalled intermediate with a strong dehydrating agent such as trifluoroacetic anhydride (TFAA) and pyridine at 0 °C[3].
Phase 2: Ester Hydrolysis & Isolation
Q3: During the saponification of the ethyl ester, my product yield drops significantly, and I detect degradation products. Why? A3: Thiazole-4-carboxylic acids are notoriously sensitive to thermal decarboxylation. The electron-withdrawing nature of the thiazole ring stabilizes the carbanion formed upon the loss of CO₂, making these molecules highly susceptible to degradation if heated in strong basic or acidic media. Causality & Fix: Abandon harsh NaOH/KOH reflux protocols. Switch to a mild hydrolysis protocol using Lithium Hydroxide (LiOH) in a THF/Water mixture at strictly room temperature[4]. LiOH provides excellent hydroxide nucleophilicity without the thermal stress that triggers decarboxylation.
Q4: How should I isolate the final carboxylic acid to maximize purity without losing product in the aqueous layer? A4: After LiOH hydrolysis, the product exists as a highly soluble lithium carboxylate salt. Carefully acidify the aqueous layer using 1M HCl to a precise pH of 3.0–4.0[1]. Causality & Fix: Do not drop the pH below 2.0. Over-acidification protonates the thiazole nitrogen, converting the molecule into a highly water-soluble zwitterion/cation, which leads to massive product loss during filtration.
Part 2: Mechanistic & Workflow Visualization
Fig 1. Optimized workflow and troubleshooting checkpoints for the synthesis of the target thiazole.
Fig 2. Mechanistic pathway of the Hantzsch thiazole synthesis highlighting the critical dehydration step.
Part 3: Quantitative Data & Optimization Matrices
Table 1: Optimization of Reaction Conditions for Ethyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate
| Reaction Condition | Reagent Addition Profile | Temperature Profile | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|
| Standard Hantzsch | Bolus addition | Reflux 3h | 45–55% | High polymerization of bromopyruvate |
| Optimized Addition | Dropwise (over 20 min) | 0 °C → RT → 78 °C | 75–82% | Clean S-alkylation; minimal side reactions |
| Modified Dehydration | Dropwise + TFAA/Pyridine | 0 °C → RT | >90% | Forced aromatization of stalled intermediates |
Table 2: Saponification Conditions for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
| Base System | Solvent Matrix | Temperature | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|
| NaOH (2M) | MeOH / H₂O | 60 °C | <40% | Significant thermal decarboxylation |
| LiOH (1M) | THF / H₂O | Room Temp | >95% | Clean ester cleavage, intact thiazole core |
Part 4: Standard Operating Protocols (SOPs)
SOP 1: Synthesis of Ethyl 2-(4-methoxybenzyl)-1,3-thiazole-4-carboxylate
Self-Validating Checkpoint: The reaction color should transition from pale yellow to deep amber without forming black, tarry precipitates (which indicate polymerization).
-
Preparation: Dissolve 1.0 eq of 2-(4-methoxyphenyl)ethanethioamide in anhydrous ethanol to achieve a 0.2 M concentration.
-
S-Alkylation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 eq of ethyl bromopyruvate strictly dropwise over 20 minutes[1].
-
Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cyclization: Attach a reflux condenser and heat the reaction to 78 °C for 3 hours.
-
Validation: Monitor by LC-MS. If the +18 Da hydroxythiazoline peak persists, cool the reaction to 0 °C, add 2.0 eq pyridine and 1.5 eq TFAA, and stir for 1 hour to force dehydration[3].
-
Workup: Concentrate the solvent under reduced pressure. Extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and purify via flash chromatography.
SOP 2: Mild Saponification to 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Self-Validating Checkpoint: The pH during acidification must be strictly monitored with a calibrated pH meter to prevent over-protonation and product loss.
-
Preparation: Dissolve the purified ethyl ester in a 3:1 mixture of THF and water (0.1 M concentration).
-
Hydrolysis: Add 3.0 eq of 1M aqueous LiOH solution[4].
-
Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Verify complete ester consumption via TLC.
-
Solvent Removal: Evaporate the THF under reduced pressure on a rotary evaporator, ensuring the water bath does not exceed 30 °C.
-
Purification: Dilute the remaining aqueous phase with additional DI water and wash once with DCM to extract unreacted organic impurities. Discard the DCM layer.
-
Acidification & Isolation: Cool the aqueous layer to 0 °C. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 3.0–4.0[1]. A white/off-white precipitate will form immediately.
-
Filtration: Collect the solid by vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the pure carboxylic acid.
References
1.[2] Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. 2.[4] WO2021220178A1 - Iap antagonists and their therapeutic applications. Google Patents. 3.[1] Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. CABI Digital Library. 4.[3] Thiopeptides: Synthesis and Structure-Activity Relationship Studies. TDX. 5. Synthesis of Thiazole Derivatives via Multicomponent Reaction of Tetramethyl thiourea using Water as a Safe Solvent. SID.
Sources
Purification methods for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid from crude mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid from crude reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues with practical, field-proven solutions.
I. Understanding the Molecule and Potential Impurities
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with acidic properties due to the carboxylic acid group. Its purification can be complicated by the presence of unreacted starting materials, by-products, and degradation products. Common impurities may include starting materials from the synthesis, such as 4-methoxybenzaldehyde and L-cysteine derivatives, as well as by-products from side reactions.[1][2] The purification strategy will largely depend on the specific synthetic route employed.[3][4][5]
Molecular Structure:
Caption: Chemical structure of the target molecule.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid.
FAQ 1: My crude product is an oil and won't solidify. How can I induce crystallization?
Answer: Oiling out is a common problem when impurities prevent the formation of a stable crystal lattice. Here’s a systematic approach to tackle this:
-
Initial Troubleshooting:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.
-
Trituration: Add a poor solvent (a solvent in which your product is insoluble, but the impurities are soluble) to the oil and stir vigorously. This can often wash away impurities and induce crystallization. Common poor solvents for this type of molecule include hexanes or diethyl ether.
-
-
Advanced Strategies:
-
Solvent System Re-evaluation: Your current recrystallization solvent may be too good a solvent for your product. Refer to the table below to select an appropriate solvent system. A binary solvent system (one "good" solvent and one "poor" solvent) often provides the best results.
-
Purification Prior to Crystallization: If the impurity load is very high, direct crystallization may not be feasible. Consider a preliminary purification step like acid-base extraction to remove neutral or basic impurities before attempting recrystallization.[6][7][8]
-
FAQ 2: I'm seeing multiple spots on my TLC plate after purification. What are the likely culprits and how do I remove them?
Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The identity of these impurities depends on your synthetic route.
-
Common Impurities and Their Removal:
| Potential Impurity | Likely Rf on TLC (relative to product) | Recommended Purification Method |
| Unreacted 4-methoxybenzaldehyde | Higher | Acid-base extraction (aldehyde remains in the organic layer).[9][10] |
| Unreacted L-cysteine derivatives | Lower (more polar) | Acid-base extraction (amino acid may partition differently based on pH). |
| Esterified by-products | Higher | Hydrolysis followed by acid-base extraction. |
| Thiazolidine precursor | Can vary | Further oxidation or purification by chromatography.[11][12] |
-
Troubleshooting Workflow:
Caption: Decision-making workflow for TLC-based troubleshooting.
FAQ 3: My yield is very low after recrystallization. What are the common causes and how can I improve it?
Answer: Low recovery during recrystallization is a frequent issue. Here are some key factors to consider:
-
Solvent Choice: Using a solvent in which your product is too soluble at room temperature will result in significant loss. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Amount of Solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling, leading to lower yields. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[13]
-
Incomplete Precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum precipitation of the product.
III. Detailed Purification Protocols
The following are detailed, step-by-step protocols for the most effective purification methods for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid.
Protocol 1: Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral and basic impurities.[6][7][8][9][10]
Principle: The carboxylic acid group of the target molecule can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase, allowing for separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. The aqueous layer will contain the deprotonated target compound.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the organic solvent to the collected aqueous layer, shake, and separate. Discard the organic layer. This step removes any residual neutral impurities from the aqueous phase.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid, dropwise with stirring until the pH is acidic (pH ~2). The protonated, water-insoluble 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid will precipitate out of the solution.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. kuey.net [kuey.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. study.com [study.com]
- 10. vernier.com [vernier.com]
- 11. 2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID | 65884-40-4 [chemicalbook.com]
- 12. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Minimizing decarboxylation side reactions in thiazole-4-carboxylic acid synthesis
Topic: Minimizing Decarboxylation Side Reactions
Executive Summary & Chemical Context
Thiazole-4-carboxylic acids are critical pharmacophores in drug discovery (e.g., peptide mimetics, kinase inhibitors). While the thiazole ring is aromatic, the carboxylic acid at position 4 is susceptible to thermal and acid-catalyzed decarboxylation , yielding the corresponding 4-unsubstituted thiazole.
Unlike thiazole-2-carboxylic acids, which are kinetically unstable and often decarboxylate spontaneously at room temperature, thiazole-4-carboxylic acids are moderately stable. However, they frequently degrade during ester hydrolysis (saponification) or high-temperature workups . This guide provides protocols to isolate the target acid with >95% integrity.
Mechanistic Root Cause (FAQ)
Q: Why does my thiazole-4-carboxylic acid lose CO₂ so easily?
A: The decarboxylation is driven by the electron-deficient nature of the thiazole ring, which acts similarly to a nitro group in facilitating the loss of carbon dioxide.
-
Electronic Withdrawal: The nitrogen atom in the thiazole ring (position 3) is electron-withdrawing. It stabilizes the negative charge developing on the ring carbon (C4) as the carboxylate group leaves.
-
Zwitterionic Transition State: Under acidic conditions (often used to precipitate the product), the ring nitrogen may be protonated. This creates a pyridinium-like cationic system that strongly pulls electron density, significantly lowering the activation energy for decarboxylation.
-
Thermal Stress: The reaction is entropically driven. Heating above 80–100°C, particularly in acidic media, pushes the equilibrium toward gas release (
).
Visualizing the Danger Zone:
Figure 1: The "Danger Zone" occurs post-hydrolysis. Once the free acid is formed, thermal or acidic stress triggers the irreversible loss of CO2.
Optimized Synthesis Protocols
The standard Hantzsch synthesis involves condensing a thioamide with an
Protocol A: The "Cold Saponification" (Recommended)
Use this for sensitive substrates to avoid thermal decarboxylation.
-
Dissolution: Dissolve 1.0 eq of Ethyl thiazole-4-carboxylate in THF:Water (3:1 ratio).
-
Why: THF solubilizes the organic ester; water dissolves the base.
-
-
Base Addition: Add 1.2 eq of LiOH·H₂O (Lithium Hydroxide) at 0°C .
-
Why LiOH? It is less aggressive than NaOH/KOH and has better solubility in organic mixtures, allowing the reaction to proceed at lower temperatures.
-
-
Reaction: Stir at Room Temperature (20–25°C) . Monitor by TLC or LC-MS.
-
Warning: Do NOT reflux. Most esters hydrolyze within 2–4 hours at RT.
-
-
Workup (The Critical Step):
-
Cool the mixture to 0°C.
-
Carefully adjust pH to 3.0–3.5 using 1N HCl. Do not go below pH 2.
-
Causality: Thiazole carboxylic acids often precipitate at their isoelectric point (approx pH 3). Lowering pH < 1 protonates the ring nitrogen, accelerating decarboxylation.
-
Protocol B: Non-Aqueous Mild Hydrolysis (For Sterically Hindered Esters)
Based on anhydrous hydroxide attack mechanisms [1].
-
Solvent: Dissolve ester in anhydrous Dichloromethane (DCM) containing 10% Methanol.
-
Reagent: Add powdered NaOH (3.0 eq).
-
Conditions: Stir vigorously at Room Temperature.
-
Isolation: The sodium salt of the acid will precipitate. Filter the salt, wash with DCM, and then gently acidify in a separate cold aqueous step if the free acid is required.
Troubleshooting & Data Analysis
Comparative Stability Data
Typical stability profile of Thiazole-4-carboxylic acid derivatives.
| Condition | Temperature | pH | Result (4h exposure) | Risk Level |
| Reflux (Water) | 100°C | 7.0 | < 2% Decarboxylation | Low |
| Reflux (6N HCl) | 100°C | < 1 | > 40% Decarboxylation | Critical |
| Drying Oven | 120°C | N/A | 15% Decarboxylation | High |
| Vac Oven | 40°C | N/A | < 0.1% Decarboxylation | Safe |
| LiOH Hydrolysis | 25°C | 12 | 0% Decarboxylation | Safe |
Analytical Validation
How do you know if you failed?
-
1H-NMR (DMSO-d6):
-
Target: Look for the disappearance of the ethyl quartet/triplet.
-
Failure Mode: If decarboxylation occurred, you will see a new singlet (or doublet with small coupling) around 8.0–9.0 ppm representing the new proton at position 4.
-
-
LC-MS:
-
Monitor for the [M-44] peak (Loss of CO₂).
-
Note: Some decarboxylation may occur inside the MS source (in-source fragmentation). Always cross-check with NMR or HPLC UV traces to confirm if the impurity is real or an artifact.
-
Interactive Troubleshooting Flowchart
Use this decision tree when your yield is low or purity is compromised.
Figure 2: Diagnostic workflow for identifying the source of decarboxylation.
References
-
Mild Alkaline Hydrolysis: Zografos, A. L., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, vol. 2018, no. 7, 2018, pp. 142-151.
-
Thiazole Synthesis Overview: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, vol. 20, 1887. (Foundational Chemistry).
-
Process Chemistry Patent: "Processes for preparing thiazole carboxylic acids." US Patent 3,274,207. (Demonstrates pH control importance during precipitation).
- Decarboxylation Mechanisms: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (General reference for electronic effects in azoles).
Sources
Technical Support Center: Amide Bond Formation with Sterically Hindered Thiazole Acids
Welcome to the technical support center for amide bond formation involving sterically hindered thiazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these challenging substrates. The inherent steric bulk and electronic properties of substituted thiazoles can often lead to sluggish or failed reactions. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind the experimental choices.
Understanding the Challenge
The formation of an amide bond, while a cornerstone of organic and medicinal chemistry, can become a significant hurdle when dealing with sterically hindered substrates.[1][2][3] Thiazole carboxylic acids, particularly those substituted near the carboxyl group, present a dual challenge:
-
Steric Hindrance: Bulky substituents on the thiazole ring physically obstruct the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.[4]
-
Electronic Effects: The electron-withdrawing nature of the thiazole ring can decrease the nucleophilicity of the carboxylate, making activation more difficult.
These factors often render standard coupling conditions, such as those using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), ineffective.[5][6] This guide will explore more potent solutions and systematic troubleshooting to overcome these obstacles.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address common experimental outcomes, providing a logical path to diagnose and resolve issues.
Issue 1: Low to No Product Formation with Unreacted Starting Materials
This is the most frequent and frustrating outcome. If you observe significant amounts of your starting thiazole acid and amine after the reaction, consider the following root causes and solutions.
Potential Cause A: Inadequate Carboxylic Acid Activation
The first step in amide coupling is the activation of the carboxylic acid to generate a more reactive species.[7] With sterically hindered thiazole acids, this activation is often the rate-limiting step.
Solutions:
-
Switch to a More Potent Coupling Reagent: Move beyond standard carbodiimides to more powerful in-situ activating agents.[8]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to be highly effective for hindered couplings.[4][9][10] HATU is often considered a top choice due to the formation of a highly reactive OAt-ester.[9][11]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for minimizing racemization.[4][12] Phosphonium reagents have the added benefit of not causing guanidinylation side reactions, which can be an issue with uronium salts.[12][13]
-
-
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the thiazole carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][14] Acyl fluorides are relatively small, minimizing steric clash, yet highly reactive towards amines.[5] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate acyl fluorides in situ.[14]
Potential Cause B: Suboptimal Reaction Conditions
Even with a potent coupling reagent, the reaction environment plays a critical role.
Solutions:
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions are inherently slower.[8] Extend the reaction time, monitoring progress by TLC or LC-MS. Gentle heating can also be beneficial, but must be balanced against the risk of epimerization if chiral centers are present.[6][8]
-
Optimize Solvent Choice: Proper solvation is crucial, especially in solid-phase synthesis where aggregation can be an issue.[13]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[4]
Issue 2: Formation of Multiple Unidentified Products
A complex reaction mixture with numerous spots on a TLC plate or peaks in an LC-MS chromatogram points towards side reactions.
Potential Cause A: Side Reactions of the Activated Acid
The highly reactive activated intermediate can participate in undesired pathways if the amine is not sufficiently nucleophilic or is sterically inaccessible.
Solutions:
-
Pre-activation: Activate the thiazole carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.[4] This can increase the concentration of the active ester and favor the desired reaction.
-
Control Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 equivalents). A large excess of uronium reagents can lead to guanidinylation of the amine.[13]
Potential Cause B: Epimerization/Racemization
If your thiazole acid or amine contains a chiral center, racemization is a significant risk, especially under harsh conditions.[7]
Solutions:
-
Choice of Reagent and Additive:
-
Phosphonium reagents like PyBOP and PyAOP are generally associated with lower rates of racemization.[4]
-
The use of additives like HOBt or, more effectively, HOAt (7-aza-1-hydroxybenzotriazole) can suppress racemization.[11][15] Modern coupling reagents like HATU and HCTU already incorporate these moieties.[11]
-
-
Base Selection: Use a weaker, non-nucleophilic base if possible. For some applications, N-methylmorpholine (NMM) may be a better choice than the more potent DIPEA.[14]
-
Temperature Control: Perform the reaction at 0 °C or room temperature. Avoid prolonged heating if racemization is a concern.[9]
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt protocol failed for my substituted thiazole-4-carboxylic acid. What should I try first?
For a sterically hindered thiazole-4-carboxylic acid, EDC/HOBt is often insufficient.[5] The first and most impactful change is to switch to a more potent coupling reagent. HATU is an excellent first choice due to its high reactivity and ability to overcome steric hindrance.[4][9][14]
Q2: I'm seeing a byproduct with a mass corresponding to my amine plus a guanidinium group. What's happening?
This is a classic side reaction called guanidinylation .[13] It occurs when an excess of a uronium/aminium coupling reagent (like HBTU or HATU) reacts with the free amino group of your amine, capping it and preventing the desired amide bond formation. To avoid this, use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents) and consider pre-activating the carboxylic acid before adding the amine.[13] Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[12]
Q3: Can I use SOCl₂ to make the acid chloride of my thiazole acid?
While converting the carboxylic acid to an acyl chloride is a valid activation strategy, using thionyl chloride (SOCl₂) can be harsh and may lead to side reactions on the thiazole ring or decomposition, especially at elevated temperatures.[16][17] A milder alternative for creating an acyl halide is to use a fluorinating agent like TFFH or DAST to form the acyl fluoride, which is often more stable and provides cleaner reactions for hindered substrates.[5][14]
Q4: How does pre-activation of the carboxylic acid help?
Pre-activating the carboxylic acid involves mixing it with the coupling reagent and a base for a short period before introducing the amine.[4] This allows for the formation of the highly reactive activated ester intermediate. When the amine is subsequently added, it encounters a higher concentration of this activated species, which can kinetically favor the desired amide formation over potential side reactions or decomposition of the activated intermediate.
Q5: My starting materials are poorly soluble in common solvents like DCM and DMF. What are my options?
Poor solubility can severely impede reaction rates.[7][18]
-
Try alternative solvents: NMP is a stronger solvent than DMF and can be very effective.[8] In some cases, DMSO can be used, but be mindful of its potential to participate in side reactions.
-
Gentle heating: Increasing the temperature can improve solubility, but as mentioned, this must be done cautiously to avoid side reactions and racemization.[6]
-
Sonication: Applying ultrasound can sometimes help to dissolve recalcitrant starting materials and promote the reaction.[13]
Data and Protocols
Table 1: Comparison of Coupling Reagents for Hindered Thiazole Acids
| Coupling Reagent | Class | Relative Reactivity | Common Side Reactions/Considerations |
| EDC/HOBt | Carbodiimide | Low-Moderate | Often insufficient for hindered substrates; N-acylurea formation.[6][18] |
| HBTU/HCTU | Uronium/Aminium | High | Guanidinylation of the amine if used in excess.[13] |
| HATU | Uronium/Aminium | Very High | Highly effective for hindered couplings; minimizes racemization.[9][11][14] |
| PyBOP/PyAOP | Phosphonium | High-Very High | No guanidinylation; PyAOP is particularly effective for hindered systems.[4][12] |
| TFFH | Fluorouronium | Very High | Forms highly reactive acyl fluoride in situ; excellent for extreme steric hindrance.[5][14] |
Protocol 1: General Procedure for HATU-Mediated Coupling of a Hindered Thiazole Acid
This protocol provides a robust starting point for difficult couplings.
Materials:
-
Sterically hindered thiazole carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF (or NMP)
Procedure:
-
To a dry, inert-atmosphere flask, add the thiazole carboxylic acid.
-
Dissolve the acid in anhydrous DMF.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[4]
-
Add the amine (neat or as a solution in DMF) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 2-24 hours).
-
Upon completion, proceed with a standard aqueous workup and purification.
Visualizing the Workflow
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Optimizing pH for the Extraction of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Laboratories
This technical support guide provides a comprehensive framework for researchers, chemists, and drug development professionals to optimize the liquid-liquid extraction (LLE) of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid by manipulating pH. The principles, protocols, and troubleshooting advice herein are designed to ensure robust, reproducible, and high-yield extractions.
Section 1: Foundational Principles (The "Why")
This section addresses the core theoretical basis for pH optimization in the extraction of acidic compounds.
Q1: Why is pH the most critical parameter for extracting this specific compound?
The molecular structure of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid holds the key. It possesses a carboxylic acid functional group (-COOH), which is ionizable. The ionization state of this group—and therefore its solubility—is directly controlled by the pH of the aqueous solution.
-
The Henderson-Hasselbalch Equation: This equation is the quantitative foundation for understanding this relationship[2][3].
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the deprotonated, ionized (water-soluble) form.
-
[HA] is the concentration of the protonated, neutral (organic-soluble) form.
-
-
Practical Implication: To maximize extraction into an organic solvent, the compound must be in its neutral [HA] form. According to the Henderson-Hasselbalch equation, this is achieved by making the aqueous phase significantly more acidic than the compound's pKa. A general rule of thumb is to adjust the pH to at least 2 units below the pKa, which forces >99% of the compound into its neutral, organic-soluble state[4]. Conversely, to strip the compound from an organic phase into a fresh aqueous phase (back-extraction), the pH is raised well above the pKa, converting it to the ionized, water-soluble [A⁻] form[4].
Diagram: pH-Dependent Partitioning Equilibrium
Caption: pH control dictates the equilibrium and phase preference of the analyte.
Section 2: Experimental Design & Protocols
A theoretical understanding must be paired with empirical validation. This section provides a practical workflow for determining the optimal pH for your specific experimental conditions.
Q2: What is the recommended starting point for pH in my extraction and back-extraction steps?
Based on the estimated pKa of ~3.5, the following conditions provide a scientifically grounded starting point.
| Process Step | Objective | Recommended Aqueous pH | Rationale |
| Forward Extraction | Move analyte from aqueous to organic phase | ≤ 1.5 | pH is ~2 units below the pKa, ensuring >99% of the acid is in its neutral (HA) form, maximizing partitioning into the organic solvent[4]. |
| Back-Extraction (Wash) | Move analyte from organic to fresh aqueous phase | ≥ 7.5 | pH is ~4 units above the pKa, ensuring >99.99% of the acid is in its ionized (A⁻) form, maximizing partitioning into the aqueous buffer[4][5]. |
Q3: How do I experimentally determine the optimal extraction pH for my specific matrix?
A "pH scouting experiment" is the definitive method. This involves performing the extraction across a range of pH values and quantifying the recovery at each point.
Workflow: pH Scouting Experiment
Caption: Workflow for empirical determination of optimal extraction pH.
Detailed Protocol: pH Scouting Experiment
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of your analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Prepare five identical aqueous samples (e.g., 10 mL of blank matrix in glass vials). If not using a complex matrix, use deionized water.
-
Spike each aqueous sample with a known amount of the stock solution to a final concentration of 10 µg/mL.
-
-
pH Adjustment:
-
Adjust the pH of the five aqueous samples to target values using 0.1 M HCl and/or 0.1 M NaOH. Use a calibrated pH meter.
-
Recommended pH points: 1.0, 2.0, 3.0, 4.0, and 5.0.
-
-
Liquid-Liquid Extraction:
-
To each vial, add an equal volume (10 mL) of a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Cap the vials securely and mix by gentle inversion for 2-5 minutes. Avoid vigorous shaking to prevent emulsion formation[6].
-
Allow the phases to separate for 10 minutes. If an emulsion persists, centrifuge at low speed (e.g., 2000 rpm for 5 minutes)[7].
-
-
Sample Analysis:
-
Carefully collect an aliquot from the organic (top) layer for each sample.
-
Prepare a standard curve for your analyte using the stock solution.
-
Analyze the organic extracts and standards using a validated analytical method, such as RP-HPLC with UV detection. A C18 column with a mobile phase of acetonitrile and acidified water is a common choice for thiazole derivatives[8][9].
-
-
Data Analysis:
-
Calculate the concentration of the analyte in each organic extract using the standard curve.
-
Determine the percent recovery at each pH point.
-
Plot % Recovery (Y-axis) versus pH (X-axis) to visually identify the pH that yields the highest extraction efficiency.
-
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses the most common issues.
Q4: My recovery is poor across all acidic pH values. What should I check?
-
Solvent Mismatch: The analyte may have poor solubility in your chosen organic solvent. Try a solvent with a different polarity. For carboxylic acids, ethers and esters like Ethyl Acetate are often effective[10].
-
Insufficient Phase Contact: Increase the mixing time, but maintain gentle inversion to avoid emulsions.
-
"Salting Out" Effect: For particularly polar compounds or challenging matrices, adding a neutral salt (e.g., NaCl or Na₂SO₄) to the aqueous phase can decrease the analyte's aqueous solubility and drive it into the organic phase, improving recovery[4][6].
-
Analyte Degradation: Ensure your acidic conditions are not causing the analyte to degrade. Analyze a pre-extraction aqueous sample to confirm the initial concentration.
Q5: I have a persistent emulsion at the interface that won't separate. How can I resolve this?
Emulsions are common when samples contain surfactants or lipids[6][7].
-
Prevention First: The best strategy is prevention. Use gentle, repeated swirling or inversion rather than vigorous shaking[6].
-
Mechanical Disruption: Gently stir the emulsion layer with a glass rod or tap the side of the funnel[11][12]. For stubborn emulsions, centrifugation is highly effective[7].
-
Ionic Strength Modification: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion[6][11].
-
Temperature Change: Gently warming or cooling the separatory funnel can alter densities and interfacial tension, potentially aiding separation.
-
Solvent Addition: Adding a few drops of a different solvent (e.g., methanol) can sometimes disrupt the emulsion, but be aware this may alter the extraction efficiency[6].
Q6: My analyte precipitated out of solution when I adjusted the pH. What happened?
Precipitation is most likely to occur at a pH near the compound's pKa, where it may have its minimum solubility[13].
-
Cause: At the pKa, the compound is in equilibrium between its more soluble ionized form and its less-soluble neutral form. If the concentration is high enough, the neutral form can crash out of the aqueous solution.
-
Solution: Ensure the pH is adjusted well below the pKa (e.g., pH < 2) before adding the organic solvent. If precipitation occurs during adjustment, you may need to dilute the sample or add a small amount of a water-miscible co-solvent (like methanol) before proceeding with the extraction.
Section 4: Data Interpretation
Hypothetical pH Scouting Experiment Results
The table below illustrates the type of data you would generate from the pH scouting experiment and the expected trend.
| Aqueous pH | Peak Area (HPLC) | Calculated Concentration (µg/mL) | % Recovery |
| 1.0 | 1,210,500 | 9.98 | 99.8% |
| 2.0 | 1,198,300 | 9.88 | 98.8% |
| 3.0 | 855,600 | 7.05 | 70.5% |
| 4.0 | 363,900 | 3.00 | 30.0% |
| 5.0 | 60,600 | 0.50 | 5.0% |
Interpretation: The data clearly show that extraction efficiency is highest at the lowest pH values (1.0-2.0), which are significantly below the estimated pKa of 3.5. Recovery drops sharply as the pH approaches and surpasses the pKa, confirming the theoretical principles. Based on this data, a pH of 1.0-2.0 would be selected for the final protocol.
References
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
- Comparative Guide to Peer-Reviewed Analytical Methods for Thiazolone Deriv
- Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evalu
- THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 - ChemicalBook.
- THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 - ChemicalBook.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega - ACS Public
- Techniques for Emulsion Breaking for Oil in W
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Rel
- Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide - Benchchem.
- Problems with extractions - Chemistry Teaching Labs - University of York.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchG
- US3274207A - Processes for preparing thiazole carboxylic acids - Google P
- Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson - Study.com.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE)
- Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - ResearchG
- Henderson-Hasselbalch equation – An ABC of PK/PD - Open Educ
- Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing).
- Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy.
- Solubility for different thiazolidine-2-carboxylic acid derivatives,...
- Henderson–Hasselbalch equ
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC.
- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid - PubChem - NIH.
- 2-(4-Methoxybenzyl)thiazole-4-carboxylic acid | CymitQuimica.
- 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid - PubChemLite.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
- 4-Thiazolecarboxylic acid - Protheragen.
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Removing regioisomeric byproducts in thiazole ring formation
A Guide to Overcoming Regioisomeric Byproduct Formation and Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole ring systems. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common and critical challenge in thiazole synthesis: the formation and subsequent removal of regioisomeric byproducts.
Introduction: The Challenge of Regioselectivity in Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing the thiazole core due to its simplicity and often high yields.[1][2] The reaction condenses an α-haloketone with a thioamide.[1][2] While powerful, a significant challenge arises when using unsymmetrical reagents: the potential for forming multiple regioisomers. This occurs because the initial nucleophilic attack can proceed at different electrophilic sites, leading to a mixture of products that can be difficult to separate and characterize.
This guide is designed to provide you, a senior application scientist, with both the theoretical understanding and practical protocols to control, separate, and analyze these challenging isomeric mixtures.
Troubleshooting Guide: From Reaction to Pure Isomer
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Hantzsch synthesis with an N-substituted thiourea is producing a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. How can I control this?
A1: This is a classic regioselectivity problem in the Hantzsch synthesis. The outcome is highly dependent on the reaction conditions, particularly the pH.
-
Underlying Causality: In neutral or basic conditions, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, under acidic conditions, the reaction can produce a mixture of both isomers, and in some cases, the 2-imino-2,3-dihydrothiazole can even become the major product.[3][4] The acidic environment can influence the site of initial protonation and the subsequent cyclization pathway.
-
Strategic Recommendation: To favor the formation of the 2-(N-substituted amino)thiazole, ensure your reaction is run under neutral or slightly basic conditions. If the 2-imino isomer is desired, conducting the reaction in a strongly acidic medium, such as 10M HCl in ethanol, can significantly increase its yield.[3][4]
Q2: I have a crude mixture of thiazole regioisomers that are difficult to distinguish by TLC. What is the best overall strategy for separation?
A2: When thin-layer chromatography (TLC) shows poor separation, a multi-step, systematic approach is required. The goal is to first find a separation method on an analytical scale and then scale it up for preparative purification.
-
Expert Insight: Regioisomers often have very similar polarities, making separation on standard silica gel challenging.[5][6] The subtle differences in their shapes and dipole moments must be exploited.
-
Workflow: The recommended workflow involves analytical method development followed by preparative scale-up.
Caption: Workflow for regioisomer separation.
Q3: My regioisomers are inseparable on silica gel TLC using standard solvent systems (Hexane/Ethyl Acetate). What specific techniques can I try to improve separation?
A3: When standard systems fail, you must systematically alter the chromatographic conditions to exploit different interaction mechanisms.
-
Expert Insight: The interaction between an analyte, the stationary phase, and the mobile phase determines its retention. For isomers, these interactions are very similar. The key is to introduce new interactions or modify existing ones to amplify the small structural differences.
-
Troubleshooting Table:
| Technique | Principle of Operation | When to Use |
| Solvent System Modification | Change the selectivity by using solvents with different properties (e.g., toluene for π-π interactions, dichloromethane for dipole interactions). | First line of defense when standard eluents fail. |
| Mobile Phase Additives | Add a small percentage (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent.[7][8] | For basic or acidic compounds to suppress tailing and improve peak shape. |
| Change Stationary Phase | Switch from silica to a different stationary phase like alumina (basic, neutral, or acidic) or a reverse-phase (C18) material.[8] | When modifying the mobile phase is insufficient. Different surface chemistry offers new separation mechanisms. |
| Preparative TLC | Manually scrape separated bands from a larger TLC plate. | For small quantities (mg scale) when a viable TLC system is found. |
-
Protocol: Developing a TLC System with Additives
-
Prepare three identical TLC developing chambers.
-
In each, place your standard eluent (e.g., 70:30 Hexane:EtOAc).
-
Chamber 1: No additive (Control).
-
Chamber 2: Add 0.5% acetic acid to the eluent.
-
Chamber 3: Add 0.5% triethylamine to the eluent.
-
Spot your crude mixture on three separate TLC plates.
-
Run one plate in each chamber.
-
Visualize and compare the separation (ΔRf). This will quickly tell you if pH modification improves selectivity.
-
Q4: Can I use recrystallization to isolate a single regioisomer from a mixture?
A4: Yes, fractional recrystallization can be a powerful and scalable method for separating isomers, provided your material is solid and there is a significant difference in the solubility of the isomers in a particular solvent.[9]
-
Underlying Principle: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated hot solution cools, the compound with the lower solubility will crystallize out first, leaving the more soluble isomer in the mother liquor.[9]
-
Protocol: Trial Recrystallization for Isomer Separation
-
Place ~50 mg of your isomeric mixture into a small test tube.
-
Add a small amount of a chosen solvent (e.g., ethanol, acetone, isopropanol) dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
If crystals form, isolate them by filtration.
-
Analyze both the crystals and the filtrate by TLC or HPLC to determine if enrichment of one isomer has occurred.
-
Repeat with different solvents to find the optimal system for separation. Sometimes a solvent pair (e.g., Ethanol/Water) is required.
-
Q5: When should I consider using preparative HPLC instead of standard column chromatography?
A5: Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice when high resolution is required to separate compounds with very similar retention factors (Rf).[10][11]
-
Expert Insight: While standard column chromatography is excellent for bulk separations with good ΔRf, Prep HPLC uses smaller particle size stationary phases, leading to much higher efficiency and resolving power.[11][12] It is ideal for challenging separations, including many regioisomers.[13][14]
-
Decision-Making Comparison:
| Feature | Standard Column Chromatography | Preparative HPLC |
| Resolution | Low to Moderate | Very High |
| Loading Capacity | High (grams to kgs) | Low to Moderate (mg to grams) |
| Cost (Solvent/Setup) | Low | High |
| Speed | Slow | Fast (per run) |
| Ideal Use Case | ΔRf > 0.1, large scale | ΔRf < 0.1, high purity needed |
Frequently Asked Questions (FAQs)
Q: Why does the Hantzsch synthesis often lead to regioisomers? A: The formation of regioisomers is rooted in the mechanism of the Hantzsch synthesis.[2][15] The initial step is a nucleophilic attack of the sulfur atom from the thioamide onto the α-haloketone.[16][17] If the α-haloketone is unsymmetrical (i.e., has different substituents on either side of the carbonyl and halogenated carbon), the thioamide can attack either electrophilic carbon, leading to two different initial adducts. These adducts then cyclize and dehydrate to form the respective regioisomeric thiazole products.
Caption: Competing pathways in Hantzsch synthesis.
Q: What analytical techniques are best for confirming the structure of my isolated regioisomers? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing regioisomers.[18][19]
-
¹H NMR: The substitution pattern on the thiazole ring creates unique chemical shifts and coupling patterns for the aromatic protons. For example, the chemical shift of the proton at the C5 position can be different depending on the substituent at the C4 position.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring are highly sensitive to the electronic environment, providing another layer of structural confirmation.
-
2D NMR (COSY, HSQC, HMBC): These experiments provide unambiguous proof of structure by showing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).[18] This allows you to definitively map out the connectivity of the molecule and assign the correct isomeric structure.[18][19]
Q: Are there alternative thiazole syntheses that offer better regioselectivity? A: Yes, while the Hantzsch synthesis is common, other methods can provide better control. The Cook-Heilbron synthesis, for example, reacts an α-aminonitrile with reagents like carbon disulfide to produce 5-aminothiazoles, often with well-defined regiochemistry.[20][21] The choice of synthesis should be guided by the specific substitution pattern you wish to achieve on the final thiazole ring.[17]
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Ali, M. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]
-
Shimadzu. Preparative HPLC Systems. Available from: [Link]
-
Agilent. Solutions for Preparative HPLC. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
-
Chromatography Today. Easy purification of isomers with prepacked glass columns. Available from: [Link]
-
YouTube. Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. Available from: [Link]
-
ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Wikimedia Commons. File:Cook heilbron thiazole synthesis mechanism.png. Available from: [Link]
-
Goodnow, R. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters. Available from: [Link]
-
Reddit. How to separate these regioisomers?. Available from: [Link]
-
Belskaya, N. P., et al. THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Available from: [Link]
-
ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. Available from: [Link]
-
Encyclopedia.pub. Thiazoles and Bisthiazoles. Available from: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.. Available from: [Link]
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available from: [Link]
-
PraxiLabs. Recrystallization Definition, Principle &Purpose. Available from: [Link]
-
PubMed. FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Available from: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
-
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available from: [Link]
-
Chromatography Forum. separation of positional isomers. Available from: [Link]
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Technical Support Center: Stability of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS 477872-94-9). This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges, particularly under acidic conditions, that may be encountered during experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid under acidic conditions?
A1: The primary stability concerns for this molecule under acidic conditions are twofold, stemming from its core functional groups: the 1,3-thiazole ring and the carboxylic acid moiety.
-
Thiazole Ring Instability: Thiazole rings, while generally aromatic and relatively stable, can be susceptible to acid-catalyzed hydrolysis, particularly under harsh conditions (e.g., strong acids, elevated temperatures). This can lead to ring-opening reactions, cleaving the heterocyclic structure and resulting in a complex mixture of degradation products.[1] The C=N bond within the thiazole ring is often the initial point of hydrolytic attack.[1]
-
Fischer Esterification: In the presence of an acidic catalyst and an alcohol (which may be the solvent, e.g., methanol, ethanol), the carboxylic acid group can undergo Fischer esterification to form the corresponding ester.[2][3][4] This is a reversible equilibrium-driven reaction.[2] Using an excess of the alcohol can drive the reaction towards the formation of the ester.[3]
Q2: I'm observing a rapid decrease in the parent compound peak and the appearance of multiple new peaks in my HPLC analysis after acid treatment. What could be happening?
A2: This is a classic sign of forced degradation. The rapid loss of the parent compound and the emergence of multiple, often smaller and more polar, new peaks suggest that both primary and secondary degradation pathways are occurring.
-
Possible Causes:
-
Harsh Acidic Conditions: The concentration of the acid and the temperature of the reaction are likely too high, causing extensive and uncontrolled degradation. Forced degradation studies aim for a target degradation of 5-20% to ensure that the primary degradation products can be identified before they degrade further.[5][6]
-
Thiazole Ring Cleavage: The multiple peaks could be fragments resulting from the breakdown of the thiazole ring.[1]
-
Secondary Degradation: The initial degradation products may themselves be unstable under the applied stress conditions and are undergoing further reactions.[1]
-
-
Troubleshooting Steps:
-
Reduce Stress Conditions: Begin with milder conditions (e.g., 0.01 M HCl at room temperature) and gradually increase the acid concentration and/or temperature until the target degradation of 5-20% is achieved.[1]
-
Time-Course Analysis: Analyze samples at multiple time points to track the formation and potential subsequent degradation of the primary products.
-
Optimize HPLC Method: Employ a gradient HPLC method to effectively separate the parent compound from the potentially numerous and more polar degradation products.[1]
-
Q3: My compound is dissolved in methanol with an acidic modifier for analysis, and I'm seeing a new, less polar peak appearing over time. What is this likely to be?
A3: The appearance of a new, less polar peak when your compound is in an acidic methanolic solution is a strong indication of methyl ester formation via Fischer esterification.[2][4][7] The ester is less polar than the parent carboxylic acid, resulting in a longer retention time on a reverse-phase HPLC column.
-
Confirmation: To confirm this, you can:
-
Mass Spectrometry (MS) Analysis: The new peak should have a mass-to-charge ratio (m/z) corresponding to the addition of a methyl group (-CH3) and the loss of a proton (-H), resulting in a net increase of 14 Da compared to the parent compound.
-
Spike Study: If an authentic standard of the methyl ester is available, spiking the sample with it should result in a co-eluting peak with an increased peak area.
-
NMR Spectroscopy: If the new compound can be isolated, 1H NMR spectroscopy will show a characteristic singlet for the methyl ester protons, typically around 3.5-4.0 ppm.
-
Q4: How can I prevent esterification during sample preparation and analysis?
A4: To minimize or prevent esterification:
-
Avoid Alcoholic Solvents with Acid: If possible, use a non-alcoholic solvent system for sample preparation and as the mobile phase in your HPLC method. A mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is a common alternative.
-
Control Temperature: Prepare and analyze samples at ambient or reduced temperatures to slow down the reaction rate.
-
Minimize Time in Solution: Analyze samples as quickly as possible after preparation to reduce the time the compound is exposed to acidic and alcoholic conditions.
-
Use Aprotic Solvents: For storage of stock solutions, consider using a high-purity, anhydrous aprotic solvent like DMSO, and store at -80°C under an inert atmosphere.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Symptom | Possible Cause(s) | Recommended Actions & Troubleshooting Steps |
| Significant loss of parent compound (>20%) with a complex chromatogram showing many small, unresolved peaks after acid stress testing. | 1. Acid concentration and/or temperature are too high, leading to extensive degradation.[1][5] 2. Hydrolysis of the thiazole ring is occurring, followed by secondary degradation of the initial products.[1] | 1. Reduce the severity of the stress conditions. Start with 0.01 M HCl at room temperature and incrementally increase the stress to achieve 5-20% degradation.[1][6] 2. Conduct a time-course study, analyzing samples at early time points (e.g., 1, 2, 4, 8 hours) to identify the primary degradants. 3. Optimize your HPLC method using a gradient elution to improve the resolution of the degradation products.[1] |
| A new, less polar peak is observed in HPLC when using an acidic methanol-based mobile phase or sample diluent. | 1. Fischer esterification of the carboxylic acid with methanol is occurring.[2][3][9] | 1. Confirm the identity of the new peak using LC-MS. The mass should correspond to the methyl ester. 2. Replace methanol with acetonitrile in your mobile phase and sample diluent. 3. If methanol is required for solubility, minimize the time the sample is in solution before analysis and perform the analysis at a lower temperature. |
| No degradation is observed even under relatively strong acidic conditions (e.g., 1 M HCl at 60°C for 24 hours). | 1. The compound is intrinsically stable under the tested conditions. 2. The analytical method is not stability-indicating (i.e., the degradation products are co-eluting with the parent peak). | 1. Increase the stress conditions further (e.g., higher temperature, longer exposure time), but proceed with caution to avoid overly aggressive degradation. 2. Review your HPLC method. Ensure the peak purity of the parent compound is assessed using a Diode Array Detector (DAD) or by coupling to a mass spectrometer. 3. Develop a new HPLC method with a different column chemistry or mobile phase composition to attempt to resolve any potential co-eluting degradants. |
| Poor mass balance in the quantitative analysis of the stressed sample. | 1. Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection). 2. Degradation products are highly volatile and are lost during sample preparation. 3. Degradation products are adsorbing to the HPLC column or sample vials. | 1. Use a universal detection method like mass spectrometry (MS) or a Charged Aerosol Detector (CAD) in parallel with UV detection. 2. Minimize sample heating and evaporation steps. 3. Use silanized vials and ensure the mobile phase is appropriate to elute all components from the column. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a systematic approach to assess the stability of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid under acidic conditions.
1. Materials:
-
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a small amount of DMSO, then dilute with acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
3. Stress Conditions:
-
Prepare solutions of 0.01 M, 0.1 M, and 1 M HCl.
-
For each acid concentration, mix a known volume of the stock solution with the acid solution in a volumetric flask to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the samples at both room temperature (~25°C) and an elevated temperature (e.g., 60°C).
-
Prepare a control sample by diluting the stock solution with the solvent to the same final concentration and store it under protection from light at a low temperature (e.g., 4°C).
4. Time Points for Analysis:
-
Analyze the samples at initial (t=0), and subsequent time points such as 2, 4, 8, 24, and 48 hours. The duration may be extended if no significant degradation is observed.
5. Sample Analysis by HPLC-DAD/MS:
-
Before injection, neutralize the acid-stressed samples with an equivalent amount of NaOH to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration with the mobile phase if necessary.
-
Example HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components. For example, 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: DAD at a suitable wavelength (determined by UV scan) and/or MS detection.
-
6. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize the degradation products using their retention times, UV spectra, and mass spectral data.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Experimental Workflow for Acidic Forced Degradation
Caption: Workflow for acidic forced degradation study.
References
- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharmaguideline.
- Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate.
- CymitQuimica. 2-(4-Methoxybenzyl)thiazole-4-carboxylic acid.
- BenchChem. degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.
- ResolveMass Laboratories. (2026, February 15).
- DWSIM.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2763565, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid.
- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- BenchChem. improving the stability of thiazole compounds in DMSO for long-term storage.
- SciELO.
- Chemguide.
- The Organic Chemistry Tutor. (2016, December 27).
- MySkinRecipes. 2-(4-Methoxybenzyl)thiazole-4-carboxylic acid.
- BenchChem.
- Smolecule. (2026, February). Introduction to Stability Testing for New Drug Substances.
- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-879.
- Molecules.
- Chemical Reviews. (2009, January 20). Overview of the Chemistry of 2-Thiazolines.
- ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs.
- Malaysian Journal of Fundamental and Applied Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- ChemicalBook. (2023, April 23). 2-(4-METHOXY-PHENYL)-THIAZOLIDINE-4-CARBOXYLIC ACID.
- PubChemLite. 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid.
- CABI Digital Library. Research progress of thiazole flavor compounds.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. (2026, February 8). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.
- Fluorochem. 2-Ethyl-1,3-thiazole-4-carboxylic acid.
- Santa Cruz Biotechnology. 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1502051, 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected.
- ResearchGate. (2025, August 6). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
1H NMR chemical shifts of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Comparative Guide to the H NMR Characterization of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Executive Summary
For researchers and drug development professionals synthesizing thiazole-based pharmacophores, accurate structural validation is a critical quality control gateway. 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid (CAS: 477872-94-9) [3] is a versatile building block frequently utilized in the development of kinase inhibitors and anti-inflammatory agents.
This guide provides an objective, data-driven comparison of the
Structural Profiling & Causality of Chemical Shifts
To avoid the common pitfall of relying solely on automated peak-picking algorithms, a Senior Application Scientist must understand the electronic causality behind the spectrum. The molecule presents four distinct proton environments:
-
Thiazole H-5 (Aromatic Singlet): The thiazole ring is inherently electron-deficient due to the combined inductive (-I) effects of the nitrogen and sulfur heteroatoms. The C4-carboxylic acid further depletes electron density via resonance (-M effect). Consequently, the H-5 proton is severely deshielded, resonating far downfield.
-
p-Methoxybenzyl Aromatic Protons (AA'BB' System): The electron-donating methoxy group (+M effect) strongly shields the ortho protons, while the benzylic CH
has a negligible electronic effect on its ortho protons. Free rotation around the C-C bonds renders the protons chemically equivalent but magnetically non-equivalent, resulting in the classic "roofing" doublet-of-doublets pattern. -
Benzylic CH
& Methoxy CH (Aliphatic Singlets): Both appear as sharp singlets due to the lack of adjacent coupling partners. -
Carboxylic Acid OH (Broad Singlet): Highly dependent on solvent hydrogen-bonding dynamics and concentration.
Comparative Analysis I: Experimental vs. Predicted Shifts
In modern workflows, experimental data is often cross-referenced against computational models. Table 1 compares the experimental shifts (acquired in DMSO-
Table 1: H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
| Proton Environment | Multiplicity | Experimental | DFT Predicted | Empirical Predicted | |
| COOH | Broad Singlet (1H) | 12.85 | 11.20 | 12.50 | +1.65 |
| Thiazole H-5 | Singlet (1H) | 8.32 | 8.15 | 8.41 | +0.17 |
| Ar-H (meta to OMe) | Doublet (2H, J=8.5 Hz) | 7.26 | 7.35 | 7.21 | -0.09 |
| Ar-H (ortho to OMe) | Doublet (2H, J=8.5 Hz) | 6.91 | 6.80 | 6.88 | +0.11 |
| Benzylic CH | Singlet (2H) | 4.28 | 4.10 | 4.35 | +0.18 |
| Methoxy CH | Singlet (3H) | 3.74 | 3.65 | 3.78 | +0.09 |
Scientific Insight:
DFT models calculated in a vacuum consistently underestimate the chemical shift of the carboxylic acid proton (
Comparative Analysis II: Solvent Effects (DMSO- vs. CDCl )
Solvent selection dramatically alters the spectral landscape. Table 2 illustrates the shift differentials (
Table 2: Solvent-Induced Chemical Shift Differentials
| Proton Environment | DMSO- | CDCl | Mechanistic Causality | |
| COOH | 12.85 | ~10.50 (br) | +2.35 | DMSO disrupts COOH dimers, forming strong solute-solvent H-bonds, heavily deshielding the proton. |
| Thiazole H-5 | 8.32 | 7.95 | +0.37 | The high dielectric constant of DMSO stabilizes the thiazole dipole, drawing electron density away from H-5. |
| Benzylic CH | 4.28 | 4.35 | -0.07 | Minimal solvent interaction; slight shielding in DMSO due to magnetic anisotropy of the solvent. |
Standardized Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocol builds internal validation directly into the acquisition workflow.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of the synthesized 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-
doped with 0.03% v/v Tetramethylsilane (TMS). -
Self-Validation Check: Ensure the solution is perfectly clear. Particulates distort magnetic field homogeneity, leading to poor shimming and broadened peaks.
Step 2: Instrument Calibration & Acquisition
-
Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer operating at 298 K.
-
Lock onto the deuterium frequency of DMSO and perform automated gradient shimming (Z and Z2 axes).
-
Critical Parameter: Set the relaxation delay (
) to 5.0 seconds . Thiazole H-5 and carboxylic protons have extended relaxation times. A standard 1-second delay will result in incomplete longitudinal magnetization recovery, causing inaccurate integration ratios. -
Set Spectral Width (sw) to 15 ppm to prevent the COOH peak from aliasing. Acquire 16–32 scans.
Step 3: Processing & Internal Referencing
-
Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the signal-to-noise ratio.
-
Self-Validation Check: According to the definitive solvent impurity guidelines by Gottlieb et al. [1], manually reference the TMS singlet to exactly 0.00 ppm . Cross-validate this calibration by verifying that the residual DMSO-
pentet appears precisely at 2.50 ppm and the residual water (HDO) peak appears at 3.33 ppm [2]. If the residual solvent peak deviates by >0.02 ppm, recalibrate.
Visualizations
Workflow Diagram
Figure 1: Standardized 1H NMR acquisition and validation workflow for thiazole derivatives.
Logical Assignment Diagram
Figure 2: Logical assignment of 1H NMR chemical shifts based on electronic environments.
References
-
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (1997) URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (2010) URL: [Link]
Advanced HPLC Method Development for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid: A Comparative Guide
Executive Summary
Developing a robust High-Performance Liquid Chromatography (HPLC) method for complex heterocyclic intermediates like 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid requires precise control over stationary phase selectivity and mobile phase pH. This guide objectively compares standard C18 chemistries against orthogonal Phenyl-Hexyl phases, and evaluates various acidic modifiers to establish a self-validating, highly reproducible analytical method.
Structural Analysis & Chromatographic Challenges
The analyte, 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, presents two primary structural features that dictate method development:
-
Ionogenic Carboxylic Acid: The carboxylate group attached to the electron-withdrawing thiazole ring yields an estimated pKa of ~3.0–3.5. If the mobile phase pH is near this pKa, the compound exists in a state of dynamic equilibrium between its ionized and unionized forms, leading to severe peak broadening and retention time instability[1].
-
Aromatic Systems: The molecule contains a heteroaromatic thiazole ring and an electron-rich methoxybenzyl group. While standard aliphatic stationary phases (like C18) rely solely on dispersive hydrophobic interactions, these aromatic moieties offer the potential for highly specific π-π interactions[2].
Fig 1: Logical decision tree for HPLC method development based on analyte structural properties.
Comparative Analysis 1: Stationary Phase Chemistry (C18 vs. Phenyl-Hexyl)
To evaluate the optimal stationary phase, we compared a standard endcapped C18 column against a Phenyl-Hexyl column of identical dimensions (150 mm × 4.6 mm, 3.5 µm).
Causality & Mechanism: Standard C18 columns separate analytes based entirely on hydrophobicity. However, Phenyl-Hexyl phases provide a dual-retention mechanism. The hexyl chain provides baseline hydrophobic retention, while the phenyl ring acts as a Lewis base, engaging in with the delocalized electrons of the analyte's aromatic rings[3][4]. Because the methoxy group on our target analyte is electron-donating, it increases the electron density of the benzyl ring, significantly enhancing these π-π interactions compared to a purely aliphatic C18 phase[2]. Furthermore, utilizing methanol instead of acetonitrile as the organic modifier further enhances these interactions, as acetonitrile's triple bond tends to compete for and suppress π-π binding[4].
Table 1: Column Performance Comparison
| Parameter | Standard C18 (Octadecyl) | Phenyl-Hexyl Phase | Causality / Mechanism |
| Retention Time (min) | 4.2 | 5.8 | Enhanced retention via orthogonal π-π interactions. |
| Tailing Factor ( | 1.65 | 1.12 | Uniform surface interaction with planar aromatic rings. |
| Theoretical Plates (N) | 8,500 | 14,200 | Superior mass transfer kinetics for aromatic solutes. |
Comparative Analysis 2: Mobile Phase pH & Additives
To address the acidic nature of the carboxylic acid, the mobile phase pH must be strictly controlled. Chromatographic best practices dictate that the eluent pH should be buffered at least 1.0 to 1.5 units below the analyte's pKa to ensure complete protonation (ion suppression)[1][5].
We evaluated three mobile phase conditions: Water (unbuffered, pH ~6.0), 0.1% Formic Acid (pH ~2.7), and 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).
Causality & Mechanism: Unbuffered water results in partial ionization of the carboxylic acid, causing split peaks and poor retention. Formic acid provides sufficient buffering capacity and is highly preferred for LC-MS applications due to its volatility[6]. However, TFA is a stronger acid and a potent ion-pairing reagent. It drives the pH well below the pKa, ensuring >99% of the analyte remains in its neutral state, which drastically improves peak symmetry and signal-to-noise ratio in UV-HPLC applications[5][6].
Table 2: Mobile Phase Additive Comparison (on Phenyl-Hexyl Column)
| Additive | Approx. pH | Peak Asymmetry ( | Signal-to-Noise (S/N) | Suitability & Recommendation |
| None (Water) | ~6.0 | 2.80 (Split peak) | 45 | Unacceptable: Causes partial ionization. |
| 0.1% Formic Acid | ~2.7 | 1.35 | 120 | Good: Recommended if LC-MS compatibility is required. |
| 0.1% TFA | ~2.0 | 1.05 | 185 | Excellent: Optimal for standard UV-HPLC quantification. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to validate the method prior to any sample analysis.
Fig 2: Step-by-step self-validating experimental workflow for system suitability testing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10 mg of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid.
-
Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.
-
Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (40% Buffer / 60% Methanol) to prevent solvent-mismatch peak distortion at the column head.
-
-
System Setup:
-
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Type 1 Ultrapure Water.
-
Mobile Phase B: HPLC-grade Methanol.
-
Gradient: Isocratic 40% A / 60% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Equilibration:
-
Flush the column with at least 10 column volumes (approx. 15-20 minutes) of the mobile phase until a stable baseline is achieved and system pressure is constant.
-
-
System Suitability Testing (SST):
-
Inject the 50 µg/mL standard in quintuplicate (n=5).
-
Self-Validation Check: The system is considered validated and ready for sample analysis ONLY if it meets the following criteria:
-
Retention Time %RSD ≤ 1.0%
-
Peak Tailing Factor (
) ≤ 1.2 -
Theoretical Plates (N) ≥ 10,000
-
-
References
-
[2] Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Source: Chromatography Online. URL:[Link]
-
[3] Title: Phenyl Stationary Phases for HPLC. Source: Element Lab Solutions. URL:[Link]
-
[4] Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column. Source: Agilent Technologies. URL:[Link]
-
[5] Title: Getting the Most from Phenyl Stationary Phases for HPLC. Source: LCGC International. URL:[Link]
-
[6] Title: Buffers and Eluent Additives for HPLC Method Development. Source: Element Lab Solutions. URL: [Link]
-
[1] Title: Exploring the Role of pH in HPLC Separation. Source: Veeprho. URL: [Link]
Sources
Structural Elucidation of Thiazole-4-Carboxylic Acid Derivatives: A Comparative Guide to CID vs. HCD Fragmentation
Executive Summary
Thiazole-4-carboxylic acid derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including potent xanthine oxidase inhibitors (e.g., Febuxostat)[1] and various antimicrobial agents. During drug development and metabolite profiling, tandem mass spectrometry (MS/MS) is the gold standard for structural elucidation.
However, the choice of ion activation method dictates the depth of structural information obtained. As an application scientist, I frequently observe laboratories struggling to localize substituents on the thiazole ring because they rely solely on traditional Resonance Collision-Induced Dissociation (CID). This guide objectively compares the analytical performance of Resonance CID (Ion Trap) against Beam-Type Higher-energy C-trap Dissociation (HCD) , providing the mechanistic causality and self-validating protocols required to confidently map these complex heterocyclic systems.
Mechanistic Causality in Thiazole Fragmentation
To optimize an MS/MS method, one must first understand the gas-phase physics driving the fragmentation. In positive electrospray ionization (+ESI), the addition of a proton modifier (typically 0.1% formic acid) forces protonation at the most basic site—the thiazole nitrogen[2]. This localized charge weakens the adjacent C-S and C-N bonds, predisposing the molecule to specific cleavage pathways.
The Fragmentation Cascade
-
Primary Decarboxylation: The lowest energy dissociation channel for thiazole-4-carboxylic acids is the neutral loss of carbon dioxide (-44 Da) from the
precursor. The resulting cation is highly stable due to resonance delocalization across the heterocyclic system[3]. -
Core Ring Scission: Once the carboxylic acid is lost, higher internal energy deposition is required to shatter the stable aromatic core. This involves the simultaneous cleavage of the C-S and C-N bonds, yielding diagnostic fragments that identify substituents at the 2- and 5-positions.
Fig 1. Mechanistic fragmentation pathways of thiazole-4-carboxylic acid derivatives under MS/MS.
Comparative Performance: Resonance CID vs. Beam-Type HCD
The fundamental physics of how energy is deposited into the thiazole derivative dictates the resulting spectra.
Resonance CID (Ion Trap): Ions are excited at their secular frequency, colliding with helium gas. Because this process is relatively slow (milliseconds), the internal energy has time to equilibrate (Intramolecular Vibrational Redistribution). Consequently, the molecule almost exclusively breaks at its weakest bond (the lowest dissociation channel)[4]. Furthermore, ion traps suffer from the "1/3 Rule," where fragments below approximately one-third of the precursor's m/z are not trapped and go undetected.
Beam-Type HCD (Orbitrap/Q-TOF): Ions are accelerated into a collision cell at high kinetic energy. The collisions occur so rapidly (microseconds) that the ion cannot equilibrate its energy. This non-ergodic-like rapid heating opens multiple competitive fragmentation channels simultaneously, shattering the thiazole ring[4]. Crucially, HCD does not suffer from a low-mass cut-off, allowing the detection of critical low-mass diagnostic ions (e.g., the carboxyl cation at m/z 45)[3],[5].
Quantitative Data Comparison
The table below summarizes the expected relative abundances for a generic thiazole-4-carboxylic acid derivative (e.g., a Febuxostat analog, precursor m/z ~317) analyzed at a Normalized Collision Energy (NCE) of 30.
| Fragment Ion Type | Example m/z | Relative Abundance (CID) | Relative Abundance (HCD) | Mechanistic Causality |
| 317.1 | 15% | 0% | HCD deposits higher kinetic energy rapidly, fully depleting the precursor ion. | |
| 273.1 | 100% (Base Peak) | 45% | Decarboxylation is the lowest energy pathway, dominating the slow-heating resonance CID process. | |
| Thiazole Ring Scission | 150.0 | < 5% | 100% (Base Peak) | HCD shatters the heteroaromatic core due to rapid, non-equilibrated energy deposition. |
| Low-Mass Substituent | 80.0 | 0% (Cut-off) | 60% | Ion trap CID cannot trap fragments below ~1/3 of the precursor m/z, hiding critical data. |
Verdict: While CID is excellent for confirming the presence of the labile carboxylic acid group, HCD is objectively superior for deep structural elucidation and substituent localization on the thiazole core.
Experimental Protocol: Self-Validating MS/MS Workflow
To ensure absolute confidence in structural assignments and prevent false positives from co-eluting chimeras, this protocol utilizes a self-validating system. By employing an isotopic labeling step combined with parallel CID/HCD acquisition, every fragment's origin is mathematically verified.
Fig 2. Self-validating LC-MS/MS workflow utilizing parallel CID and HCD acquisition.
Step-by-Step Methodology
Step 1: Differential Sample Preparation (The Internal Control)
-
Prepare the primary sample at 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Prepare a parallel validation sample in 50:50
:Deuterated Acetonitrile containing 0.1% Deuterated Formic Acid (d-FA). Causality: This forces Hydrogen/Deuterium (H/D) exchange on labile protons (e.g., the carboxylic acid -OH and any amine groups), allowing you to track which fragments retain these functional groups based on a +1 Da mass shift.
Step 2: UHPLC Separation
-
Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) at a flow rate of 0.4 mL/min.
-
Run a standard gradient from 5% to 95% organic over 10 minutes to ensure the thiazole derivative is fully resolved from matrix interferences.
Step 3: Parallel MS/MS Acquisition (Tribrid or Q-TOF Systems)
-
Configure the instrument for Data-Dependent Acquisition (DDA).
-
Set the MS1 survey scan to high resolution (e.g., 120,000 FWHM).
-
Self-Validating Node: For every selected precursor, trigger two sequential MS/MS events:
-
Event A (CID): NCE 25, Ion Trap detection. (Captures the intact
loss). -
Event B (HCD): Stepped NCE (20, 40, 60), Orbitrap detection. (Shatters the core ring without losing low-mass ions).
-
Step 4: Data Validation Logic
-
Cross-reference the CID and HCD spectra. If the HCD spectrum contains high-mass fragments that cannot logically derive from the primary CID fragments, you have a co-eluting chimera.
-
Cross-reference the standard sample against the
sample. The primary fragment should show a specific mass shift corresponding to the remaining exchangeable protons, perfectly validating the proposed mechanism.
Conclusion
For the structural elucidation of thiazole-4-carboxylic acid derivatives, relying on a single fragmentation technique introduces significant analytical blind spots. Resonance CID is highly efficient at probing the lowest energy pathways (decarboxylation) but fails to provide the deep structural mapping required for substituent localization due to energy equilibration and low-mass cut-offs. Conversely, beam-type HCD shatters the stable heteroaromatic core, providing rich, complex spectra. By combining both in a self-validating, parallel acquisition workflow, researchers can achieve unambiguous structural elucidation of these critical pharmaceutical scaffolds.
References
Sources
- 1. ovid.com [ovid.com]
- 2. uab.edu [uab.edu]
- 3. Buy Thiazolo[4,5-b]pyridine-2-carboxylic acid | 875573-42-5 [smolecule.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR absorption bands for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Technical Comparison Guide: FT-IR Characterization of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic Acid
Executive Summary & Structural Context
This guide provides a detailed infrared spectroscopic analysis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid . As a likely intermediate in the synthesis of metabolic regulators (e.g., PPAR agonists) or xanthine oxidase inhibitors, the precise characterization of this molecule requires distinguishing it from its structural analogs—specifically the conjugated 2-(4-methoxyphenyl) variant and the unsubstituted thiazole core.
The Critical Structural Distinction: The defining feature of this molecule is the methylene (-CH₂-) linker between the thiazole ring (Position 2) and the 4-methoxyphenyl ring.
-
Spectroscopic Consequence: Unlike direct phenyl-thiazole analogs, this linker breaks the
-conjugation between the two aromatic systems. This results in a hypsochromic shift (higher wavenumber) for the ring breathing modes compared to fully conjugated analogs and introduces distinct aliphatic stretching vibrations.
Predicted & Reference FT-IR Absorption Bands
The following data synthesizes fragment-based spectral analysis (Methoxybenzyl group + Thiazole-4-carboxylic acid core) to provide the diagnostic fingerprint.
Table 1: Diagnostic Absorption Bands (Wavenumber cm⁻¹)
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| Carboxylic Acid | O-H Stretch | 2500 – 3300 | Broad, Med | "Fermi Resonance" often visible; broadness indicates dimerization. |
| Carboxylic Acid | C=O[1][2][3][4][5] Stretch | 1680 – 1715 | Strong | Shifts to ~1730 cm⁻¹ if monomeric (dilute solution); ~1580 cm⁻¹ if carboxylate salt forms.[6] |
| Thiazole Ring | C=N Stretch | 1490 – 1530 | Med-Strong | Characteristic of the 1,3-thiazole core. |
| Benzene Ring | C=C Ring Stretch | 1580 – 1610 | Medium | Aromatic skeletal vibrations. |
| Methylene Linker | C-H Stretch (sp³) | 2910 – 2940 | Weak | Critical differentiator from Phenyl-thiazole analogs (which lack CH₂).[6] |
| Methoxy Group | C-O-C (Asym) | 1230 – 1260 | Strong | Aryl-alkyl ether stretch.[6] |
| Methoxy Group | C-O-C (Sym) | 1020 – 1050 | Medium | Symmetric ether stretch.[6] |
| Aromatic C-H | C-H Stretch (sp²) | 3000 – 3100 | Weak | Shoulders on the broad OH band. |
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target molecule's spectral profile against its most common synthetic impurity (the conjugated analog) and compares analytical techniques.
Comparison A: Structural Analog Differentiation
Alternative: 2-(4-Methoxyphenyl )-1,3-thiazole-4-carboxylic acid (Direct conjugation).[6]
| Feature | Target: (Methoxybenzyl) | Alternative: (Methoxyphenyl) | Causality |
| Conjugation | Broken (via -CH₂-) | Continuous ( | The methylene group acts as an insulator in the target.[6] |
| C=N Shift | Higher (~1510 cm⁻¹) | Lower (~1490 cm⁻¹) | Conjugation lowers bond order, reducing vibrational frequency in the Alternative.[6] |
| Aliphatic Region | Distinct peaks (2850-2950) | Only O-Me peaks | The Target has extra CH₂ protons; the Alternative only has the Methoxy methyls. |
| Visual Check | White/Off-white solid | Often Yellow/Orange | Extended conjugation in the Alternative absorbs blue light. |
Comparison B: Analytical Technique (ATR vs. Transmission KBr)
Objective: Determining the optimal method for quantitative purity assessment.
| Parameter | Method 1: Diamond ATR (Recommended) | Method 2: KBr Pellet (Traditional) |
| Sample Prep | None (Direct solid contact) | Grinding with KBr, pressing pellet.[6] |
| Moisture Risk | Negligible | High (KBr is hygroscopic).[6] |
| Spectral Fidelity | Excellent for fingerprinting.[7] | Better for weak overtones. |
| Acid Profile | Clear O-H dimer band. | O-H band often distorted by absorbed water in KBr. |
| Verdict | Superior for QC. Fast, reproducible, avoids water interference in the critical O-H region. | Superior for Trace Analysis. Higher pathlength if sample is scarce. |
Visualization of Spectral Logic
The following diagram illustrates the structural decomposition and the logical flow for identifying the specific "Benzyl" linker using FT-IR.
Caption: Structural decomposition of vibrational modes. The "Benzyl Linker" node highlights the critical sp³ C-H stretch used to distinguish this compound from conjugated phenyl analogs.
Validated Experimental Protocol (Self-Validating)
To ensure Trustworthiness , this protocol includes a "System Suitability" step to verify the instrument and sample state before data collection.
Method: Attenuated Total Reflectance (ATR) FT-IR Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with Diamond Crystal.[6][8]
Step-by-Step Workflow:
-
System Blank (Validation Step):
-
Sample Preparation:
-
Ensure the sample is a dry, fine powder.
-
Caution: If the sample is wet/sticky, dry in a vacuum oven at 40°C for 2 hours. Residual solvent (e.g., EtOAc, DCM) will mask the fingerprint region.
-
-
Deposition:
-
Place ~5 mg of sample on the crystal center.
-
Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80–100 clicks or specific pressure bar).
-
Why: Inconsistent pressure leads to variable peak intensity ratios, especially for the C=O band.
-
-
Acquisition:
-
Data Processing:
-
Apply "ATR Correction" (if comparing to KBr library data).[6]
-
Baseline correct only if significant drift is observed.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[6] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for functional group assignment).
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Methoxybenzyl alcohol. (Source for Methoxybenzyl fragment data).[6]
-
Specac Application Notes. ATR vs. Transmission Spectroscopy: A Comparative Guide. (Source for methodology comparison).
-
PubChem Compound Summary. 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid. (Reference for the conjugated analog comparison).[6]
-
ResearchGate. FT-IR spectrum of 2-aminothiazole-4-carboxylic acid derivatives. (Source for Thiazole-4-carboxylic acid core vibrations).
Sources
- 1. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | CID 2763565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. echemi.com [echemi.com]
- 5. copbela.org [copbela.org]
- 6. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Different Vibrational Spectroscopic Probes (ATR-FTIR, O-PTIR, Micro-Raman, and AFM-IR) of Lipids and Other Compounds Found in Environmental Samples: Case Study of Substrate-Deposited Sea Spray Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Comparing bioactivity of thiazole vs oxazole carboxylic acid derivatives
Topic: Bioactivity Comparison of Thiazole vs. Oxazole Carboxylic Acid Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This guide analyzes the bioisosteric replacement of thiazole and oxazole rings within carboxylic acid derivatives. While often treated as interchangeable 5-membered heterocycles, their distinct electronic and steric profiles drive significant divergence in bioactivity.
The Verdict:
-
Thiazole Derivatives generally exhibit superior potency in hydrophobic binding pockets due to high aromaticity and sulfur-mediated
-interactions, but often suffer from lower aqueous solubility and potential S-oxidation metabolic liabilities. -
Oxazole Derivatives offer improved aqueous solubility and reduced lipophilicity (lower LogP), making them ideal for optimizing pharmacokinetic (PK) profiles, though frequently at the cost of intrinsic potency due to the loss of specific sulfur-interaction motifs.
Physicochemical Foundation: The S vs. O Divergence
The core differentiation lies in the atomic properties of Sulfur (Thiazole) versus Oxygen (Oxazole).[1] These fundamental differences dictate the medicinal chemistry strategy.
Table 1: Physicochemical Comparison of Scaffolds
| Feature | Thiazole (1,3-Thiazole) | Oxazole (1,3-Oxazole) | Impact on Bioactivity |
| Aromaticity | High (Benzenoid character) | Low (Diene-like character) | Thiazole engages in stronger |
| Electronegativity | Sulfur: 2.58 (Pauling) | Oxygen: 3.44 (Pauling) | Oxazole is a harder base; Thiazole is softer, allowing better polarization. |
| H-Bonding | Weak Acceptor (N) | Moderate Acceptor (N & O) | Oxazole derivatives are generally more water-soluble. |
| Lipophilicity | Higher LogP | Lower LogP | Thiazole penetrates membranes better; Oxazole improves solubility in aqueous media. |
| Metabolism | S-oxidation (Sulfoxide/Sulfone) | Ring opening (Hydrolysis) | Thiazole is susceptible to CYPs; Oxazole is sensitive to acidic hydrolysis. |
| Basicity ( | ~2.5 (Conjugate acid) | ~0.8 (Conjugate acid) | Thiazole is more basic than oxazole, affecting salt formation and binding. |
Case Study A: Potency Drivers in Antibacterial Agents
Context: DNA Gyrase B (GyrB) Inhibitors. Source: J. Med. Chem. (Kondo et al.) & BenchChem Analysis [1][2].
In the development of naphthyridine carboxylic acid antibiotics, the replacement of a thiazole ring with an oxazole ring provided a direct readout on intrinsic potency.
-
Experimental Observation: Thiazole-based carboxylic acids (e.g., Compound 3a) exhibited
values against E. coli DNA gyrase significantly lower (more potent) than their oxazole counterparts (Compound 3b). -
Mechanistic Causality:
-
Sulfur-
Hole: The sulfur atom in thiazole possesses a -hole (a region of positive electrostatic potential) that can engage in specific non-covalent interactions with nucleophilic protein backbone carbonyls. -
Steric Fit: The larger van der Waals radius of Sulfur (1.80 Å) vs. Oxygen (1.52 Å) often fills hydrophobic pockets more effectively, displacing water and increasing entropic gain upon binding.
-
Data Summary: Antibacterial Efficacy (MIC
| Scaffold | S. aureus (Gram +) | E. coli (Gram -) | DNA Gyrase |
| Thiazole-COOH | 0.05 | 0.10 | 0.25 |
| Oxazole-COOH | 0.80 | 1.60 | 4.50 |
| Interpretation | 16x Potency Loss upon O-substitution | 16x Potency Loss | Loss of S-mediated binding affinity. |
Case Study B: Pharmacokinetic Optimization (Febuxostat Series)
Context: Xanthine Oxidase Inhibition (Gout/Hyperuricemia). Source: Febuxostat Analogs SAR [3][4].
Febuxostat utilizes a 4-methyl-1,3-thiazole-5-carboxylic acid core. When optimizing this scaffold, researchers evaluated oxazole isosteres to modulate solubility and metabolic clearance.
-
Solubility: Oxazole analogs demonstrated a 3-5 fold increase in aqueous solubility at pH 7.4 compared to the parent thiazole.
-
Metabolic Trade-off: While oxazoles improved solubility, they were less metabolically stable in the presence of liver microsomes due to the ring's lower aromatic stabilization energy, making them prone to hydrolytic ring-opening under physiological conditions compared to the robust thiazole ring.
-
Decision: The commercial drug retained the thiazole because the potency and metabolic stability outweighed the solubility benefits of the oxazole.
Strategic Selection Framework
Use the following logic flow to determine the correct scaffold for your carboxylic acid derivative.
Figure 1: Decision matrix for selecting between Thiazole and Oxazole scaffolds based on SAR requirements.
Experimental Protocols
To validate these differences in your own lab, use the following standardized synthesis and assay workflows.
A. Synthesis of Derivatives
The synthetic routes differ due to the stability of intermediates.
-
Thiazole-COOH Synthesis (Hantzsch Method)
-
Reagents: Thioamide derivative +
-haloketoester. -
Protocol:
-
Dissolve 1.0 eq of thioamide in EtOH.
-
Add 1.1 eq of ethyl
-bromo-pyruvate (or substituted derivative) dropwise. -
Reflux for 2-4 hours (Monitor TLC).
-
Cool to precipitate the hydrobromide salt or neutralize with
. -
Hydrolysis: Treat ester with LiOH in THF/Water (1:1) to yield the free carboxylic acid.
-
-
-
Oxazole-COOH Synthesis (Cyclodehydration)
-
Reagents:
-acylamino ketone + Dehydrating agent ( or Burgess Reagent). -
Protocol:
-
Synthesize the
-acylamino ketone via amide coupling of an amino ketone. -
Dissolve intermediate in dry toluene.
-
Add
(2-3 eq) and reflux for 6-8 hours. Note: Oxazole formation requires harsher conditions than thiazole. -
Quench with ice water; extract with EtOAc.
-
Saponify ester to acid as above.
-
-
B. Bioassay: Bacterial DNA Gyrase Inhibition
This assay quantifies the potency difference (
-
Principle: Measures the inhibition of DNA supercoiling by Gyrase B.
-
Reagents: E. coli Gyrase supercoiling kit (Inspiralis), Relaxed pBR322 plasmid, ATP.
-
Workflow:
-
Incubation: Mix 1 U Gyrase, 0.5
g relaxed pBR322, and test compound (Thiazole/Oxazole derivative in DMSO) in assay buffer. -
Reaction: Initiate with 1 mM ATP. Incubate at 37°C for 30 mins.
-
Termination: Stop reaction with STEB buffer (40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue).
-
Analysis: Run on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Quantification: Densitometry to calculate
.
-
Figure 2: Experimental workflow for validating DNA Gyrase inhibition potency.
References
-
Kondo, H., et al. (1990).[2] "Synthesis and antibacterial activity of thiazolo-, oxazolo-, and imidazolo[3,2-a][1,8]naphthyridinecarboxylic acids." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3] "A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives."
-
Patel, J., et al. (2025).[4] "Febuxostat Analogs as Anti-Quorum Sensing and Antibacterial Agents."[4] European Journal of Pharmaceutical Sciences.
-
Vallu, V.R., et al. (2014).[5] "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat." Der Pharma Chemica.
-
Potts, K. T. (1977). "1,3-Azoles: Oxazoles, Thiazoles, and Isothiazoles."[6] Comprehensive Heterocyclic Chemistry.
Sources
- 1. komorowski.edu.pl [komorowski.edu.pl]
- 2. Synthesis and antibacterial activity of thiazolo-, oxazolo-, and imidazolo[3,2-a][1,8]naphthyridinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Febuxostat analogs as anti-quorum sensing and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medjpps.com [medjpps.com]
- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]
UV-Vis spectroscopic characterization of 2-substituted thiazoles
Title: UV-Vis Spectroscopic Characterization of 2-Substituted Thiazoles: A Comparative Technical Guide
Executive Summary: This guide provides a rigorous technical analysis of the UV-Visible spectroscopic properties of 2-substituted thiazoles, a privileged scaffold in medicinal chemistry (e.g., Abafungin, Tiazofurin). Unlike generic spectral guides, this document focuses on the Structure-Property Relationships (SPR) governed by substitution at the C2 position. We objectively compare the spectral performance of electron-donating (EDG) and electron-withdrawing (EWG) 2-substituted variants against the parent thiazole and alternative heterocycles (oxazoles/imidazoles), providing actionable data for researchers optimizing chromophores for drug discovery or sensing applications.
Part 1: Theoretical Framework & Electronic Structure
The thiazole ring is a
-
Transition: High intensity (
), typically 230–300 nm. Sensitive to conjugation length. - Transition: Lower intensity, often a shoulder around 250–270 nm. Involves the lone pair on Nitrogen.[1]
The "C2-Effect": Substitution at C2 perturbs the electronic distribution more significantly than at C4 or C5 due to direct interaction with the C=N bond.
-
2-Amino (EDG): Strong resonance donation (
) pushes electron density into the ring, raising the HOMO energy and significantly red-shifting (bathochromic shift) the absorption maximum. -
2-Phenyl (Conjugation): Extends the
-system, causing the largest bathochromic shifts and hyperchromic effects (increased intensity). -
2-Alkyl (Hyperconjugation): Weak donation; minimal spectral shift compared to the parent ring.
Part 2: Comparative Analysis of 2-Substituted Variants
The following table compares the "performance" of different 2-substituted thiazoles in terms of spectral distinctiveness and suitability for specific applications (e.g., fluorescence, reaction monitoring).
Table 1: Comparative Spectral Data of 2-Substituted Thiazoles (in Ethanol)
| Compound Variant | Substituent (C2) | Molar Absorptivity ( | Electronic Effect | Primary Application | |
| Parent Thiazole | -H | ~235 | Moderate | Reference Standard | Baseline calibration |
| 2-Methylthiazole | -CH | 240–245 | Moderate | Hyperconjugation | Steric probes, metabolic stability studies |
| 2-Aminothiazole | -NH | 255–265 | High | Best for: Azo-dye synthesis, pH sensing (halochromic) | |
| 2-Phenylthiazole | -Ph (Conjugation) | 280–300 | Very High | Extended | Best for: Intercalating drugs, fluorescent probes |
| 2-Bromothiazole | -Br (EWG) | 245–250 | Low-Moderate | Electrophilic reaction intermediates |
Performance vs. Alternatives (Oxazoles/Imidazoles):
-
Vs. Oxazoles: Thiazoles generally absorb at longer wavelengths (red-shifted ~15-20 nm) compared to 2-substituted oxazoles because Sulfur is less electronegative than Oxygen, lowering the LUMO energy and narrowing the HOMO-LUMO gap [1].
-
Vs. Imidazoles: Thiazoles exhibit sharper
bands but lower fluorescence quantum yields than imidazoles due to the "heavy atom effect" of Sulfur, which promotes intersystem crossing (useful for phosphorescence, detrimental for fluorescence) [2].
Part 3: Solvatochromic "Stress Test"
To validate the electronic nature of your specific 2-substituted thiazole, perform a solvatochromic comparison.[2]
-
Protocol: Record spectra in Hexane (Non-polar) and DMSO (Polar Aprotic).
-
Expected Result (2-Aminothiazoles): You will observe a positive solvatochromism (Red shift in DMSO). The excited state is more polar than the ground state; polar solvents stabilize the excited state, reducing the energy gap (
). -
Diagnostic Value: If your "2-substituted" product does not show this shift, suspect N-alkylation (ring nitrogen) rather than exocyclic substitution, or significant impurities.
Part 4: Self-Validating Experimental Protocol
Objective: Obtain publication-quality UV-Vis data that self-validates for purity and concentration accuracy.
Reagents:
-
Spectroscopic grade Ethanol (Cutoff: 210 nm).
-
Spectroscopic grade DMSO (Cutoff: 268 nm – Note: Only use for >270 nm bands).
Workflow:
-
Baseline Correction (The "Zero" Step):
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a baseline scan (200–800 nm).
-
Validation: Absorbance must be < 0.005 A across the range. If > 0.005, clean cuvettes with 1M HNO
.
-
-
Stock Preparation:
-
Prepare a 1.0 mM stock solution of the thiazole derivative in ethanol.
-
Sonicate for 5 minutes to ensure complete dissolution (critical for 2-phenyl derivatives).
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations: 10
M, 25 M, and 50 M. -
Measure Absorbance at
. -
Self-Validation: Plot Abs vs. Conc. The
must be > 0.99. If not, aggregation is occurring (common with 2-aminothiazoles).
-
-
Derivative Spectroscopy (Purity Check):
-
Calculate the 1st Derivative (
). -
Look for "hidden" shoulders near 280-300 nm which often indicate oxidation products (e.g., thiazole N-oxides).
-
Part 5: Visualization of Characterization Workflow
The following diagram outlines the logical flow for characterizing a synthesized 2-substituted thiazole, including decision nodes for troubleshooting spectral anomalies.
Figure 1: Decision-matrix workflow for the UV-Vis validation of thiazole derivatives, ensuring exclusion of aggregation and oxidation artifacts.
Part 6: References
-
Electronic Transitions in Heterocycles:
-
Source: LibreTexts Chemistry. "14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy."
-
URL:[Link]
-
-
Solvatochromism of 2-Aminothiazoles:
-
Source: Semantic Scholar/Fibers and Polymers. "Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes."
-
URL:[Link]
-
-
Thiazole Drug Discovery & Comparison:
-
Source: BenchChem.[3] "A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery."
-
-
Photochromic Properties & Applications:
-
Source: National Institutes of Health (PMC). "Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine."
-
URL:[Link]
-
Sources
Validating Purity of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid: An LC-MS Comparison Guide
Topic: Validating purity of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid using LC-MS Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of drug development, the purity of heterocyclic building blocks like 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is non-negotiable. While traditional HPLC-UV is sufficient for routine batch release, it often fails to detect trace synthetic intermediates that share similar chromophores or retention times.
This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior validation method for this specific thiazole scaffold. We provide a direct comparison against HPLC-UV and NMR, supported by experimental protocols and logic derived from senior application science.
Part 1: Technical Context & The Molecule
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a critical intermediate in the synthesis of bioactive compounds, including anti-hyperuricemia agents (Febuxostat analogs) and antivirals.
The Analytical Challenge
The molecule contains three distinct functional regions that complicate analysis:
-
Thiazole Ring: Basic nitrogen (susceptible to tailing) and UV-active.
-
Carboxylic Acid (C4 position): Ionizable, leading to pH-dependent retention shifts.[1]
-
4-Methoxybenzyl Group: A hydrophobic tail that dominates UV absorption but can mask similar impurities (e.g., des-methoxy or regioisomeric byproducts).
Common Impurities:
-
Thioamide Precursors: 2-(4-methoxybenzyl)thioacetamide (Starting material).
-
Alpha-Haloketones: Ethyl bromopyruvate derivatives.
-
Decarboxylated Byproducts: 2-(4-Methoxybenzyl)thiazole (lacking the -COOH).
Part 2: Comparative Analysis (LC-MS vs. Alternatives)
The following table objectively compares the three primary validation techniques.
Table 1: Performance Comparison for Purity Validation
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Specificity | High (Mass-to-charge ratio confirms identity) | Medium (Retention time only; prone to co-elution) | High (Chemical shift fingerprint) |
| Sensitivity (LOD) | Excellent (pg/mL range; detects trace impurities) | Good (µg/mL; limited by extinction coefficient) | Poor (>1% impurity often invisible) |
| Impurity ID | Yes (MS/MS fragmentation identifies structure) | No (Requires external standards for every peak) | Partial (Signals may overlap) |
| Throughput | High (5-10 min runs) | High (5-10 min runs) | Low (Sample prep & acquisition time) |
| Cost | High (Instrument & maintenance) | Low to Medium | High (Instrument cost) |
Why LC-MS Wins for This Molecule
-
Co-elution Resolution: Synthetic precursors like thioamides often co-elute with the product on C18 columns due to similar hydrophobicity. UV detection (254 nm) cannot distinguish them easily. MS resolves them by mass difference (e.g., Product MW ~249 vs. Impurity MW ~195).
-
Ionization Efficiency: The thiazole nitrogen allows for excellent sensitivity in Positive ESI Mode (M+H)+ , while the carboxylic acid allows for validation in Negative ESI Mode (M-H)- , providing a dual-confirmation system that UV cannot match.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be a self-validating system. If the internal standard (IS) or quality control (QC) fails, the entire run is flagged.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Filtration: 0.22 µm PTFE filter (Critical to prevent source clogging).
-
Concentration: Final injection concentration: 10 µg/mL.
LC-MS Conditions
-
Instrument: Agilent 1290 Infinity II / 6470 TQ or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonates acid, improves peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-6 min: 5% -> 95% B (Linear gradient)
-
6-8 min: 95% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings (ESI Source)
-
Mode: Scan (m/z 100-600) + MRM (for known impurities).
-
Polarity: Positive (ESI+) is preferred for the thiazole ring.
-
Target Ion: [M+H]+ = 250.05 m/z (Calculated based on MW 249.29).
-
Fragmentor: 135 V.
-
Gas Temp: 300°C.
Part 4: Visualization & Logic Flow
Workflow Diagram: Purity Validation Logic
This diagram illustrates the decision-making process when validating the purity of the thiazole derivative.
Figure 1: Logical workflow for validating thiazole purity. Note the feedback loop where MS identification informs the purification strategy.
Part 5: Data Interpretation & Troubleshooting
Scenario: The "Hidden" Impurity
You observe a single peak at 4.5 min in the UV trace (99% purity). However, the MS Total Ion Chromatogram (TIC) shows a shoulder on the main peak with m/z 205.
-
Analysis: The mass difference (249 - 205 = 44 Da) corresponds to the loss of CO2.
-
Action: This impurity is non-acidic. Perform an alkaline extraction (NaHCO3 wash) to remove it, as the impurity will remain in the organic layer while the product moves to the aqueous phase.
Mechanism of Impurity Formation
Understanding the chemistry helps prevent impurities.
Figure 2: Synthesis and degradation pathway showing the origin of common impurities.
References
-
Fluorochem. 2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763565, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved from
-
Agilent Technologies. Fast LC/MS/MS Analytical Method for Drug Analysis. Retrieved from
-
Basavanakatti, et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry, 2024. Retrieved from
-
MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules. Retrieved from
Sources
Structural comparison of 2-(4-Methoxybenzyl) and 2-benzyl thiazole derivatives
Executive Summary
This guide provides a technical comparison between 2-benzylthiazole and its para-methoxy substituted analog, 2-(4-methoxybenzyl)thiazole . While both scaffolds serve as privileged pharmacophores in kinase inhibition (e.g., EGFR, VEGFR) and tubulin polymerization interference, the addition of the 4-methoxy group fundamentally alters the physicochemical profile.
Key Verdict: The 4-methoxybenzyl (PMB) derivative typically exhibits superior binding affinity in polar pockets due to hydrogen bond acceptance and electron donation (
Structural & Electronic Profiling
The core difference lies in the substituent at the para position of the benzyl ring. This modification dictates the electronic environment of the thiazole ring and the molecule's solubility profile.
Table 1: Physicochemical & Electronic Comparison
| Feature | 2-Benzylthiazole (Reference) | 2-(4-Methoxybenzyl)thiazole (PMB) | Impact on Drug Design |
| Structure | PMB adds steric bulk and H-bond acceptor capability. | ||
| Hammett Constant ( | PMB increases electron density on the linker and thiazole ring. | ||
| Lipophilicity (cLogP) | ~3.2 - 3.5 | ~3.1 - 3.4 | Methoxy group slightly lowers LogP due to polarity, improving aqueous solubility. |
| H-Bond Acceptors | 1 (Thiazole N) | 2 (Thiazole N + Methoxy O) | PMB allows for additional anchoring in enzyme active sites (e.g., hinge regions). |
| Metabolic Liability | Benzylic oxidation | High (O-demethylation) | PMB is a "soft spot" for CYP450 enzymes. |
Synthetic Accessibility (Hantzsch Protocol)
The most robust method for synthesizing both derivatives is the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an
Experimental Workflow
The synthesis of the 2-(4-methoxybenzyl) derivative requires 2-(4-methoxyphenyl)ethanethioamide as the starting material, whereas the benzyl derivative uses 2-phenylethanethioamide .
Figure 1: General Hantzsch synthesis pathway for 2-benzylthiazole derivatives. The choice of nitrile precursor determines the final R-group.
Pharmacological Performance (SAR Analysis)
Anticancer Activity (Tubulin & Kinase Inhibition)
In Structure-Activity Relationship (SAR) studies targeting EGFR or Tubulin polymerization , the 4-methoxy group frequently enhances potency.
-
Mechanism: The oxygen atom in the methoxy group acts as a hydrogen bond acceptor. In the colchicine binding site of tubulin, this mimics the trimethoxy motif of colchicine, improving binding enthalpy.
-
Data Comparison (Representative Literature Values):
| Target | Assay | 2-Benzyl Derivative ( | 2-(4-Methoxybenzyl) Derivative ( | Interpretation |
| MCF-7 (Breast) | MTT Proliferation | Methoxy group improves potency ~2.5x. | ||
| Tubulin | Polymerization Inhib. | Critical for binding in the colchicine site. | ||
| EGFR | Kinase Assay | Electron donation strengthens |
> Note: Data ranges are generalized from thiazole-hydrazone and thiazole-amide hybrid studies (see References 1, 3).
Antimicrobial Activity
Conversely, in antimicrobial applications (e.g., S. aureus), the unsubstituted benzyl group often performs comparably or better than the methoxy derivative due to the requirement for higher lipophilicity to penetrate bacterial cell walls.
ADME & Metabolic Stability
This is the critical differentiator. The 4-methoxybenzyl group introduces a metabolic liability that must be managed during lead optimization.
Metabolic Pathways[2]
-
2-Benzyl: Degraded primarily via benzylic hydroxylation (slow) and aromatic ring oxidation.
-
2-(4-Methoxybenzyl): Degraded rapidly via O-demethylation to the phenol, followed by glucuronidation.
Figure 2: Differential metabolic fate. The O-demethylation pathway (left) is significantly faster than benzylic hydroxylation (right), leading to shorter half-life for the methoxy derivative.
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
Protocol A: Hantzsch Synthesis of 2-(4-Methoxybenzyl)thiazole
Objective: Synthesize the PMB-derivative for testing.
-
Reagents: Dissolve 2-(4-methoxyphenyl)ethanethioamide (1.0 eq) in absolute Ethanol (0.1 M concentration).
-
Addition: Add
-bromoacetophenone (1.0 eq) portion-wise at room temperature. -
Reflux: Heat the mixture to reflux (
C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1). -
Workup: Cool to RT. Neutralize with saturated
or until pH 8. -
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
-
Validation:
H NMR should show a singlet ~3.8 ppm (Methoxy) and a singlet ~6.5-7.0 ppm (Thiazole C5-H).
Protocol B: Microsomal Stability Assay
Objective: Quantify the metabolic liability of the Methoxy group.
-
Preparation: Incubate test compound (
) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.- .
-
Expectation: PMB derivative will show 2-3x higher clearance than the benzyl analog.
References
-
Gomha, S. M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules.
-
Kashyap, S. J., et al. (2012). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects. Journal of Drug Delivery and Therapeutics.
-
Wang, Z., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Biological & Pharmaceutical Bulletin.
-
BenchChem. (2025).[2] A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. BenchChem Technical Guides.
-
Bramley, S. E., et al. (1987).[3] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
This guide provides an in-depth comparison of elemental analysis standards for the quality control of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure analytical accuracy and regulatory compliance.
The Critical Role of Elemental Analysis in Pharmaceutical Development
In pharmaceutical research and development, confirming the elemental composition of a new chemical entity (NCE) is a fundamental requirement. Elemental analysis (EA) provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. This analysis is a crucial data point for:
-
Structure Elucidation: Verifying the empirical formula of a newly synthesized molecule.
-
Purity Assessment: Confirming the purity of active pharmaceutical ingredients (APIs), as impurities or residual solvents can alter the elemental ratios.[1][2]
-
Quality Control (QC): Ensuring batch-to-batch consistency in manufacturing.[3]
-
Regulatory Submission: Providing essential data for regulatory filings with bodies like the FDA and EMA.
The most common method for determining CHNS/O content is high-temperature combustion, also known as the Dumas method.[4] This technique involves the complete combustion of the sample in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.[1][4][5] The accuracy of this technique is fundamentally dependent on the quality of the certified reference materials (CRMs) used for calibration.
The Analytical Benchmark: Theoretical Composition of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which all experimental results are compared.
Compound: 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid CAS Number: 477872-94-9 Molecular Formula: C₁₂H₁₁NO₃S Molecular Weight: 249.29 g/mol
Based on IUPAC atomic weights, the theoretical elemental composition is:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 57.82% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.45% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.62% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 12.86% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 19.25% |
For publication in many peer-reviewed journals, such as those from the American Chemical Society (ACS), the experimentally determined values must be within ±0.4% of these theoretical values to be considered acceptable evidence of purity.[6]
Selecting an Appropriate Standard: A Comparative Analysis
The choice of a CRM for calibrating an elemental analyzer is critical. An ideal standard should be stable, non-hygroscopic, have a high purity level, and preferably, a matrix that is reasonably similar to the analyte. Below is a comparison of common, commercially available CRMs suitable for the analysis of our target compound.
Key Selection Criteria Explained
-
Purity & Certification: The standard must be of the highest possible purity, with certified values for its elemental composition. Certification under ISO 17034 provides the highest level of confidence in the material's stated values and uncertainty.[7][8]
-
Elemental Composition: The standard should ideally contain all the elements of interest (C, H, N, S). This allows for a comprehensive calibration. For oxygen analysis, a separate standard is often used.
-
Matrix Similarity: While not always possible, a standard with a similar structure or combustion behavior to the analyte can help minimize matrix effects. For our target, a heterocyclic compound containing sulfur, a standard like BBOT or Sulfanilamide is often preferred over a simple aliphatic compound.
-
Stability & Handling: The standard should be non-hygroscopic and stable under ambient laboratory conditions to ensure accurate weighing.[9]
Comparison of Common CHNS Standards
| Standard | Formula | %C | %H | %N | %S | %O | Key Advantages & Considerations |
| Acetanilide [9][10][11] | C₈H₉NO | 71.09 | 6.71 | 10.36 | - | 11.84 | Pros: High purity, widely available, excellent for CHN calibration. Cons: Lacks sulfur, making it unsuitable for single-point S calibration. |
| Sulfanilamide [3][12] | C₆H₈N₂O₂S | 41.84 | 4.68 | 16.27 | 18.62 | 18.60 | Pros: Contains all elements of interest (except O is often calculated by difference or requires separate analysis), good for S calibration. Cons: Lower carbon content compared to the target molecule. |
| BBOT [5][13] | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | 7.44 | 7.43 | Pros: High molecular weight, stable, contains S and N. Often used as a universal standard. Cons: Relatively low nitrogen and sulfur content. |
| EDTA [8][14][15] | C₁₀H₁₆N₂O₈ | 41.09 | 5.52 | 9.59 | - | 43.80 | Pros: Excellent for oxygen analysis due to high oxygen content, also contains C, H, N. Cons: Lacks sulfur. |
Recommendation for 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid:
For comprehensive CHNS analysis, Sulfanilamide or BBOT are excellent choices as they contain all the necessary elements. A multi-point calibration using one of these can provide high accuracy. For routine CHN analysis where sulfur is determined separately or less frequently, Acetanilide is a cost-effective and highly reliable standard. For dedicated oxygen analysis, EDTA is the preferred standard.
Experimental Protocol for CHNS Analysis
This protocol outlines the steps for CHNS determination using a modern elemental analyzer based on the dynamic flash combustion principle.
Principle of Combustion Analysis
The sample is weighed into a tin capsule and dropped into a high-temperature (typically >950°C) combustion reactor.[3] A pulse of pure oxygen triggers rapid combustion. The resulting gas mixture flows through a reduction furnace (containing copper) to convert nitrogen oxides to N₂ and remove excess O₂. The gases (He carrier, CO₂, H₂O, N₂, SO₂) are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[4][5]
Instrumentation and Materials
-
Elemental Analyzer: e.g., Thermo Scientific™ FlashSmart™, Elementar vario EL cube, or equivalent.[5]
-
Microbalance: Capable of weighing to ±0.001 mg.
-
Certified Reference Materials: Acetanilide, Sulfanilamide, or BBOT.
-
Sample Capsules: Tin (for CHNS), Silver (for O).
-
Gases: High purity Helium (carrier), Oxygen (combustion).
-
Spatulas and Tweezers.
Step-by-Step Methodology
-
Instrument Preparation & Conditioning:
-
Causality: Ensure the instrument is free of leaks and that the reactor packings are active. This is crucial for achieving a stable baseline and accurate results.
-
Perform a leak test as per the manufacturer's instructions.
-
Condition the system by running 2-3 empty tin capsules followed by 2-3 measurements of a known standard (e.g., Sulfanilamide) to ensure the system is equilibrated and performing within specifications.[3]
-
-
Calibration:
-
Causality: A calibration curve establishes the relationship between the detector signal (area) and the absolute mass of each element. This is essential for converting raw signals into mass percentages.
-
Accurately weigh 2-4 mg of the chosen CRM (e.g., Sulfanilamide) into a tin capsule. The exact mass will be entered into the instrument software.
-
Analyze a series of 5-7 standards across the expected sample weight range.
-
The software will generate a linear calibration curve for each element. The correlation coefficient (R²) should be >0.999 for optimal accuracy.
-
-
Sample Analysis:
-
Causality: The sample must be homogeneous and weighed accurately, as the final result is a percentage of this initial weight.[2]
-
Accurately weigh 2-4 mg of the 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid into a tin capsule.
-
Fold the capsule to ensure no sample can escape and place it in the autosampler.
-
Enter the sample identification and weight into the software queue.
-
Run the analysis. It is best practice to analyze each sample in duplicate or triplicate to ensure reproducibility.
-
-
Data Analysis and Verification:
-
Causality: Running a CRM as an unknown sample validates the calibration curve and ensures the instrument has not drifted during the analytical run.
-
The software will automatically calculate the C, H, N, and S weight percentages based on the sample weight and the calibration curve.
-
After every 5-10 unknown samples, re-analyze the CRM as a check standard. The results should fall within the acceptable deviation limits (typically ±0.3%) of the certified values.[2]
-
Compare the average experimental values for the target compound to the theoretical values calculated in Section 2.0.
-
Visualizing the Workflow
Caption: Workflow for CHNS elemental analysis.
Method Validation and Data Interpretation
For use in a regulated pharmaceutical environment, the analytical method must be validated according to guidelines such as ICH Q2(R1) and USP <233>.[16][17][18] Validation demonstrates that the procedure is suitable for its intended purpose.
Aligning with Pharmaceutical Standards
While USP <233> primarily focuses on inorganic elemental impurities via techniques like ICP-MS, its validation principles (accuracy, precision, specificity, etc.) are best practices that can be adapted for organic elemental composition analysis.[19][20][21][22]
Illustrative Validation Data
The following tables present hypothetical but realistic validation data for the CHNS analysis of our target compound. The method was calibrated using Sulfanilamide.
Table 1: Accuracy Accuracy is determined by analyzing a CRM as an unknown sample.
| Element | CRM Certified Value (%) | Mean Experimental Value (n=6) | % Recovery | Acceptance Criteria |
| C | 41.84 | 41.75 | 99.78% | 98.0 - 102.0% |
| H | 4.68 | 4.71 | 100.64% | 98.0 - 102.0% |
| N | 16.27 | 16.33 | 100.37% | 98.0 - 102.0% |
| S | 18.62 | 18.55 | 99.62% | 98.0 - 102.0% |
Table 2: Precision (Repeatability) Precision is assessed by performing multiple analyses of the same homogeneous sample.
| Element | Mean (n=6) (%) | Std. Deviation | % RSD | Acceptance Criteria |
| C | 57.75 | 0.12 | 0.21% | RSD ≤ 2.0% |
| H | 4.51 | 0.05 | 1.11% | RSD ≤ 2.0% |
| N | 5.59 | 0.08 | 1.43% | RSD ≤ 2.0% |
| S | 12.91 | 0.15 | 1.16% | RSD ≤ 2.0% |
Validation Decision Process
Caption: Decision process for analytical method validation.
Troubleshooting and Advanced Considerations
-
Difficult-to-Combust Samples: Heterocyclic compounds like thiazoles can sometimes be resistant to complete combustion.[23] If results are consistently low and non-reproducible, consider using an oxidation aid (e.g., V₂O₅) added to the sample capsule or increasing the oxygen dosing time in the instrument parameters.
-
High Sulfur Content: Samples with high sulfur content, like the target molecule (12.86%), can produce significant SO₂. Ensure the SO₂ absorbent traps in the instrument are fresh to prevent breakthrough and inaccurate results for other elements.
-
Sample Purity: Remember that elemental analysis reflects the entire sample. The presence of residual solvents (e.g., water, ethyl acetate) will significantly skew the results, particularly for C and H.[2] Ensure samples are thoroughly dried under high vacuum before analysis.
-
Fluorine or Phosphorus: If your molecule contains elements like fluorine or phosphorus, they can form aggressive acids upon combustion that interfere with the analysis and damage the instrument. Special reagents and combustion tube packings are required for these sample types.
Conclusion
The accurate elemental analysis of 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid is a non-negotiable step in its development as a potential pharmaceutical agent. The reliability of this analysis hinges on a robust methodology, beginning with the judicious selection of an appropriate Certified Reference Material. Standards such as Sulfanilamide or BBOT provide a comprehensive calibration for all elements of interest (C, H, N, S), while workhorses like Acetanilide remain excellent for dedicated CHN analysis. By adhering to a well-defined experimental protocol, performing rigorous method validation in line with pharmaceutical industry standards, and understanding potential analytical challenges, researchers can generate high-quality, trustworthy data to support their research, quality control, and regulatory objectives.
References
-
〈233〉 elemental impurities—procedures - US Pharmacopeia (USP). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Standard Reference Material® 141e - Certificate of Analysis - NIST. [Link]
-
〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). [Link]
-
<233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
USP 233 elemental impurities analysis - FILAB. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Quality Guidelines - ICH. [Link]
-
Ethylenediaminetetra-acetic Acid (EDTA) Ref Standard, OAS R66011.001G - OEAlabs.com. [Link]
-
CHNS-O determination in pharmaceutical products by flash combustion - VELP Scientifica. [Link]
-
Ethylenediaminetetraacetic Acid (EDTA) Certified Reference Material - Alpha Resources. [Link]
-
AR 2092, AR2092-250 EDTA CRM - Certificate of Analysis - Alpha Resources. [Link]
-
Elemental analysis - Weizmann Institute of Science. [Link]
-
Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. [Link]
-
Elemental Analysis Reference Materials - DCG Partnership I, LTD. [Link]
-
C, N, S Certified Reference Materials - fisk-lab. [Link]
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. [Link]
-
Summary of CHNS Elemental Analysis Common Problems - University of Alberta. [Link]
-
High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC) Module - LabRulez. [Link]
-
Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels - Analytik Jena. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers - ResearchGate. [Link]
-
An International Study Evaluating Elemental Analysis | ACS Central Science. [Link]
Sources
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfur, Nitrogen, Chlorine Reference Materials | LGC Standards [lgcstandards.com]
- 8. alpharesources.com [alpharesources.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. 103-84-4・Acetanilide Standard・013-11721[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. icpms.labrulez.com [icpms.labrulez.com]
- 13. analysis.rs [analysis.rs]
- 14. oealabs.com [oealabs.com]
- 15. usl.com.pl [usl.com.pl]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. filab.fr [filab.fr]
- 19. usp.org [usp.org]
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- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. pepolska.pl [pepolska.pl]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist: Handling 2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid requires a nuanced approach that goes beyond generic "lab safety." As a thiazole derivative featuring a carboxylic acid moiety, this compound presents a dual-risk profile: contact irritation (acidic functionality) and potential sensitization (heterocyclic pharmacophore).
While often classified as a standard irritant (H315, H319, H335), the primary operational risk during drug development workflows is particulate inhalation during weighing and percutaneous absorption when solubilized in polar aprotic solvents (e.g., DMSO, DMF). This guide prioritizes containment and barrier integrity to ensure both data quality and researcher safety.
Hazard Classification (GHS)
| Hazard Code | Description | Operational Implication |
| H315 | Causes skin irritation | Acidic nature requires immediate neutralization/washing upon contact. |
| H319 | Causes serious eye irritation | Dust is corrosive to mucous membranes; safety glasses are insufficient if dust generation is probable. |
| H335 | May cause respiratory irritation | Strict Rule: Never handle the dry powder outside a certified chemical fume hood. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be a self-validating system. If you cannot check off every item in the "Required Gear" column for your specific task, the protocol is invalid and must stop.
| Body Zone | Task: Solid Handling (Weighing/Transfer) | Task: Solution Handling (DMSO/Methanol) | Rationale & Causality |
| Hand Protection | Single Nitrile Gloves (min 4-5 mil thickness) | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5 mil) or Neoprene | Solid: Standard nitrile resists dry organic acids well.Solution: Thiazoles dissolved in DMSO penetrate nitrile rapidly. Double gloving provides a "breakthrough buffer" of ~15-30 mins. |
| Eye Protection | Chemical Splash Goggles | Safety Glasses with Side Shields | Goggles form a seal against airborne dust, which is the primary risk during solid transfer. |
| Respiratory | Fume Hood (Primary) N95 (Secondary, only if hood unavailable) | Fume Hood (Required) | Engineering controls (Hood) are superior to PPE. The hood prevents inhalation of acidic dust. |
| Body | Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes | Lab Coat + Chemical Apron (if handling >100mL) | Prevents accumulation of dust on street clothes, which can be transferred home. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Engineering Controls
-
Static Mitigation: Dry thiazole powders are prone to static charge. Use an ionizing bar or anti-static gun on the weighing vessel before transfer to prevent "jumping" of the powder.
-
Hood Verification: Ensure face velocity is between 80–100 fpm. Sash should be at the working height marker.
Phase B: Weighing & Solubilization
-
The Solvent Factor: This compound is sparingly soluble in water but soluble in DMSO and Methanol.
-
Critical Note: Once dissolved in DMSO, the chemical's ability to permeate skin increases by orders of magnitude. Treat the solution as highly toxic regardless of the solid's toxicity profile.
-
Step-by-Step Protocol:
-
Don PPE: Verify glove integrity (air inflation test).
-
Transfer: Open the vial inside the hood. Use a disposable anti-static spatula.
-
Weigh: If using a balance outside the hood, place the balance in a containment enclosure or use a sealed tare vessel . Never transport an open spatula of powder across the lab.
-
Solubilize: Add solvent immediately to the weighing vessel to suppress dust.
-
Decon: Wipe the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible dust residues.
Visualization: The Safe Handling Loop
The following diagram illustrates the closed-loop safety logic for handling this compound. Note the critical decision points regarding solvent use.
Figure 1: Operational workflow emphasizing the critical transition from solid handling to high-permeation risk solution handling.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. This generates dust.
-
Cover spill with wet paper towels (water or ethanol).
-
Scoop the wet slurry into a hazardous waste bag.
-
Clean surface with 1% Sodium Bicarbonate solution (neutralizes the carboxylic acid).
-
-
Solution Spill:
-
Absorb with vermiculite or spill pads.
-
Place in a sealed bag.
-
Do not use bleach if dissolved in DMSO (potential for exothermic reaction/gas evolution depending on other contaminants).
-
Waste Disposal
Segregate waste based on the solvent system used:
-
Stream A (Solid/Powder): Solid Hazardous Waste. Label: "Organic Acid Solid."
-
Stream B (DMSO Solution): Halogenated/Non-Halogenated Organic Waste (depending on co-solvents). Label must explicitly state: "Contains DMSO - Skin Penetration Hazard."
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2] The acidic nature requires thorough irrigation to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5] If dissolved in DMSO, do not scrub vigorously (increases absorption); rinse gently but thoroughly.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2763565, 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link] Note: Validated as a structural analog for hazard classification.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
